The table below summarizes the core differences between the two salt forms, which fundamentally influence their formulation into topical products.
| Property | Diclofenac Diethylamine (DDEA) | Diclofenac Sodium (DS) |
|---|---|---|
| Equilibrium Solubility (in water) | ~33 mM at 25°C [1] | ~66 mM at 25°C [1] |
| Molecular Behavior | Exhibits surfactant-like properties; can form micelles, leading to supersaturation and potential precipitation [2] [1] | Does not form micelles; salting-out effect is dominant [2] |
| Solid-State Forms | Characterized as a monohydrate; the anhydrate form is more soluble [1] [3] | Multiple forms characterized [1] |
| Membrane Transport | Lower maximum transport rate through a porous membrane compared to other salts [1] | Linear relationship between concentration and transport rate; higher maximum rate than DDEA [1] |
| Location in Micelles | In surfactant systems, tends to be located more in the hydrophobic core of micelles [2] | In surfactant systems, tends to be located in the polyoxyethylene mantle of micelles [2] |
The salt form is one factor; the final formulation (gel, solution, etc.) and its excipients are equally critical in determining clinical performance.
| Aspect | This compound (DDEA) | Diclofenac Sodium (DS) |
|---|---|---|
| Solubility with Additives | Shows a salting-in effect at low electrolyte concentrations, then salting-out at higher concentrations [2] | Salting-out effect is dominant due to the common ion effect [2] |
| Performance in Topical Gels | A 4.64% w/w quick-penetrating solution demonstrated superior pain relief vs. a 1.16% w/w DDEA gel in one clinical study [4] | A 1% w/w gel has established efficacy and safety; systemic exposure is similar to a 1.16% w/w DDEA gel [5] [6] |
| Comparative Systemic Exposure | Gel 1.16% showed marginally lower (but bioequivalent) systemic exposure versus DS 1% gel at steady-state [6] | Gel 1% showed marginally higher systemic exposure versus DDEA 1.16% gel; difference not clinically meaningful [6] |
The relationship between a drug's properties, its formulation, and its eventual clinical effect can be conceptualized as follows:
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
Skin Permeation Studies Using Franz Diffusion Cells [7]
Physicochemical Characterization of Salt Forms [1] [3]
Diclofenac metabolism occurs through multiple enzymatic pathways, primarily involving cytochrome P450 enzymes and UDP-glucuronosyltransferases. The drug undergoes biotransformation partitioning between acyl glucuronidation and phenyl hydroxylation, with these pathways mediated by different enzyme systems [1].
Primary oxidative metabolism: The 4'-hydroxylation of diclofenac represents a characteristic reaction for CYP2C9 catalysis. This regioselective oxidation is presumably dictated by interactions of the carboxylate moiety of the substrate with a putative cationic residue of the enzyme [1]. The formation of 4'-hydroxy-diclofenac is primarily mediated by CYP2C9 and represents the major metabolic pathway [2]. Additional oxidative pathways include 5-hydroxylation mediated predominantly by CYP3A4 and to a lesser extent by CYP2C8, and 3'-hydroxylation [1] [3].
Conjugative metabolism: Diclofenac and its hydroxylated metabolites undergo glucuronidation mediated primarily by UGT2B7, forming reactive acyl glucuronide metabolites [1] [4]. Both diclofenac and its oxidative metabolites undergo glucuronidation or sulfation followed by biliary excretion [2].
The metabolic pathway of diclofenac can be visualized as follows:
Diclofenac undergoes complex metabolism involving multiple CYP enzymes and conjugation pathways. 4'-hydroxylation by CYP2C9 is the primary metabolic route.
Diclofenac displays favorable absorption characteristics with nearly complete bioavailability when considering total drug exposure, though systemic availability is reduced due to significant first-pass metabolism [2].
Absorption kinetics: Diclofenac is 100% absorbed after oral administration based on urine recovery data. However, due to first-pass metabolism, only approximately 50-55% of the absorbed dose is systemically available [4] [2]. The time to peak concentration (Tmax) occurs at approximately 2.3 hours after oral administration, though food may delay absorption onset by 1-4.5 hours [2].
Distribution profile: The apparent volume of distribution (V/F) of diclofenac sodium is approximately 1.4 L/kg, indicating extensive tissue distribution [2]. Diclofenac is more than 99% bound to human serum proteins, primarily to albumin, with constant serum protein binding over the therapeutic concentration range (0.15-105 mcg/mL) [2]. The drug demonstrates favorable tissue penetration, accumulating in synovial fluid after oral administration, which may explain why its duration of therapeutic effect is considerably longer than its plasma elimination half-life [4].
Diclofenac exhibits relatively rapid elimination characterized by a short half-life and extensive metabolism, necessitating multiple daily dosing or modified-release formulations for sustained therapeutic effects.
Table 1: Key Elimination Parameters of Diclofenac
| Parameter | Value | Comments | Source |
|---|---|---|---|
| Elimination Half-life | 1-2 hours | Short half-life requires frequent dosing | [4] |
| Apparent Oral Clearance (CL/F) | 582 mL/min | Considerable interindividual variability | [2] |
| Renal Clearance | <1% as unchanged drug | Minimal renal elimination of parent compound | [2] |
| Elimination Pathways | Urine (65%), Bile (35%) | Primarily as conjugated metabolites | [4] [2] |
| Metabolite Profile | 4'-OH-diclofenac (major), 5-OH, 3'-OH (minor) | Multiple oxidative metabolites | [2] |
The CYP2C9 enzyme exhibits significant genetic polymorphism that influences metabolic activity across populations. The most studied variants include:
Population frequencies in Caucasians are approximately 82% for CYP2C9*1, 11% for CYP2C9*2, and 7% for CYP2C9*3 [3].
The effect of CYP2C9 polymorphisms on diclofenac metabolism presents a complex picture with conflicting evidence from various studies:
Table 2: Conflicting Evidence on CYP2C9 Polymorphism Effects
| Study Findings | Population | Key Results | Source |
|---|---|---|---|
| No Significant Impact | 20 males with various CYP2C9 genotypes | No evidence of impaired metabolism in carriers of *2 and *3 alleles; formation clearance of 4'-OH-diclofenac not reduced | [3] |
| No Single Allele Effect | 12 healthy subjects (6 *1/*1, 6 *1/*3) | No significant differences in diclofenac disposition kinetics between wild-type and *3 heterozygotes | [6] |
| Metabolism Variability | 25 healthy women with wild-type (*1/*1) genotype | Significant metabolic variability despite identical genotype; subjects classified as poor, intermediate, and extensive metabolizers | [7] |
| Reduced Metabolism | In vitro study of *3 and *13 variants | Predicted decrease in diclofenac oral clearance ratio in subjects carrying CYP2C9*3 or CYP2C9*13 alleles | [5] |
The relationship between CYP2C9 genotype and diclofenac metabolic phenotype reveals unexpected complexity:
The relationship between CYP2C9 genotype and diclofenac metabolic phenotype is complex, with significant unexplained variability.
Well-designed clinical studies are essential for characterizing diclofenac metabolism in human populations:
Subject selection and genotyping: Studies typically enroll healthy volunteers with predetermined CYP2C9 genotypes. For example, one comprehensive study genotyped 516 healthy volunteers to obtain 20 participants with all allelic combinations of CYP2C9 variants (*1, *2, and *3) [3]. Another study focused specifically on 25 healthy women with wild-type CYP2C9*1/*1 genotype to exclude polymorphism effects [7].
Dosing and sampling protocols: A single oral dose of 50 mg diclofenac is typically administered after a 12-hour fasting period [7] [3]. Blood sampling is conducted at multiple timepoints (e.g., 0, 0.33, 0.66, 1, 1.33, 1.66, 2, 2.5, 3, 4, 6, and 9 hours) to fully characterize the pharmacokinetic profile [7].
Analytical methods: Serum levels of diclofenac and its metabolites are typically quantified using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) [7] [3]. These sensitive methods allow precise quantification of parent drug and metabolites at low concentrations.
In vitro approaches provide mechanistic insights into diclofenac metabolism and enzyme-specific contributions:
Recombinant enzyme systems: CYP2C9 variants (CYP2C9.1, CYP2C9.3, CYP2C9.13) can be expressed in yeast or other expression systems, and their metabolic kinetics for diclofenac 4'-hydroxylation examined [5]. This allows isolation of specific enzyme contributions without confounding factors.
Enzyme kinetic parameters: Studies determine key kinetic parameters including Km (Michaelis constant), Vmax (maximum reaction velocity), and CLint (intrinsic clearance) for each variant enzyme [5]. These parameters enable prediction of in vivo metabolic differences.
Inhibition studies: The potentials of clinically used drugs to inhibit diclofenac 4'-hydroxylation catalyzed by variant alleles can be compared to assess how polymorphisms affect drug-drug interaction susceptibility [5].
Evidence suggests that multiple enzymes contribute to diclofenac metabolism, potentially explaining the limited correlation between CYP2C9 genotype and metabolic phenotype:
CYP2C8 involvement: Further hydroxylation of diclofenac glucuronide was shown to occur in vitro with recombinant CYP2C8, which may be of clinical significance in defining major metabolic routes involved in diclofenac elimination [1].
CYP3A4 contribution: The 5-hydroxylation of diclofenac is subject to CYP3A4 cooperativity elicited by quinidine [1]. In recombinant systems, enhancement by quinidine of diclofenac metabolism in vitro was attributed to increases in Vmax with little contribution from changes in Km value [1].
UGT2B7 catalysis: UGT2B7 is the primary catalyst in the formation of the reactive metabolite, diclofenac acyl glucuronide [4]. Genetic variation that causes higher catalytic activity of UGT2B7 is associated with an increased risk of hepatotoxicity among patients taking diclofenac [4].
The metabolic profile of diclofenac has important clinical implications for efficacy, safety, and personalized therapy:
Hepatotoxicity risk: Diclofenac is associated with rare but sometimes fatal hepatotoxicity characterized by delayed onset of symptoms and lack of clear dose-response relationship [1]. The acyl glucuronide of the drug is reactive and capable of covalent modification of cellular proteins, potentially triggering immune responses or direct cellular toxicity [1].
Drug interaction potential: When co-administered with voriconazole (an inhibitor of CYP2C9, 2C19 and 3A4), the Cmax and AUC of diclofenac increased by 114% and 78%, respectively [2]. This demonstrates the importance of metabolic pathways in clinically significant drug interactions.
Topical formulation advantages: Diclofenac diethylamine topical formulations provide localized therapy with minimal systemic exposure, making them less susceptible to metabolic variations and drug interactions [8]. The concentration of diclofenac sodium in skeletal muscle is higher following topical application than oral administration [4].
To help you contextualize the findings, here are methodologies from key studies.
Clinical Trial Protocol for Bioavailability (Phase I Study)
In Vivo Protocol for Training Adaptation (Animal Study)
Formulation Development Protocol (Nanosponge-loaded Gel)
This compound is a COX inhibitor that provides anti-inflammatory, analgesic, and antipyretic effects [4] [5]. The following diagram illustrates the compound's pathway from application to therapeutic effect and the key questions driving research.
The core research objectives focus on optimizing this pathway by improving delivery, understanding systemic versus local effects, and evaluating broader physiological impacts.
Researchers often compare this compound with other salt forms. A key study provides the following comparative bioavailability data, which is critical for formulation selection.
| Treatment Regimen | Mean AUC₀–₂₄ (ng·h/mL) | Geometric Mean Ratio (GMR) for AUC (90% CI) | Mean Cₘₐₓ (ng/mL) | GMR for Cₘₐₓ (90% CI) |
|---|---|---|---|---|
| Diclofenac Sodium Gel (DSG) 1% | 222 ± 140 | Reference | 22.2 ± 33.3 | Reference |
| This compound (DDEA) Gel 1.16% | 194 ± 95.9 | 90.7% (82.7 - 99.5%) | 14.0 ± 8.9 | 85.3% (69.3 - 105%) |
| DSG 1% with Heat | 179 ± 63.2 | 92.5% (77.3 - 111%) | 13.3 ± 5.6 | 90.0% (61.9 - 131%) |
| DSG 1% with Exercise | 234 ± 134 | 103% (87.8 - 120%) | 16.8 ± 10.1 | 99.2% (74.6 - 132%) |
Source: Adapted from a randomized, open-label, crossover study in healthy adults [6].
Based on current trends, future research will likely focus on:
This compound (DDA) is a salt form of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, specifically developed for topical application to achieve localized therapeutic effects while minimizing systemic exposure and associated adverse events. The transdermal delivery of DDA represents a strategically important approach in pain management, particularly for musculoskeletal conditions such as osteoarthritis, rheumatoid arthritis, and various soft tissue disorders. Unlike oral diclofenac formulations which are associated with gastrointestinal complications and significant first-pass metabolism, topical DDA formulations target the site of inflammation directly, thereby potentially enhancing the risk-benefit profile of diclofenac therapy.
The molecular structure of DDA contributes to its favorable penetration characteristics, with the diethylamine component enhancing solubility in various vehicle systems. DDA possesses physicochemical properties that make it reasonably suitable for skin penetration, including appropriate lipophilicity and molecular weight. However, the stratum corneum, the outermost layer of the skin, remains a significant barrier to permeation, necessitating optimization of formulation parameters to achieve sufficient drug delivery to deeper tissue layers where the pharmacological action is required. This comprehensive review examines the critical factors influencing DDA skin penetration, quantitative penetration data across different formulations, and standardized methodologies for assessing transdermal delivery performance.
Extensive research has demonstrated that the formulation composition and vehicle system significantly influence the transdermal penetration of this compound, often to a greater extent than the absolute drug concentration. Studies comparing different commercial products have revealed substantial variations in skin permeation profiles despite similar labeled active ingredient concentrations.
Table 1: Comparative Skin Permeation of Different Diclofenac Formulations
| Formulation Type | Diclofenac Concentration | 24-Hour Cumulative Permeation | Flux (μg/cm²/h) | Reference |
|---|---|---|---|---|
| DDA 1.16% Emulgel | 1.16% (equivalent to 1% diclofenac sodium) | 554 ng/cm² | 0.035 (at 24h) | [1] |
| Diclofenac Sodium 5% Gel | 5% | 361 ng/cm² | Not reported | [1] |
| DDA 1.16% Gel (with rubbing) | 1.16% | Significant increase vs. no rubbing | 0.018 (at 8h) | [2] |
| DDA 1.16% Gel (without rubbing) | 1.16% | Baseline | 0.003 (at 8h) | [2] |
| Liposome 1% Gel | 1% (diclofenac sodium) | Not reported | Permeability coefficient: 69.3 × 10⁻⁸ cm/s | [3] |
| Emulsion Gel 1.16% | 1.16% | Not reported | Permeability coefficient: 34.9 × 10⁻⁸ cm/s | [3] |
The data clearly demonstrate that formulation composition can dramatically influence diclofenac penetration, with some lower concentration formulations outperforming higher concentration products. For instance, DDA 1.16% emulsion gel showed 54% higher permeation at 24 hours compared to a diclofenac sodium 5% gel, despite the latter having more than four times the nominal drug concentration [1]. When expressed as the percentage of applied dose that permeated skin, there was a 7-fold difference between these formulations (0.54% for DDA 1.16% emulsion gel vs. 0.077% for diclofenac sodium 5% gel) [1].
Recent developments in formulation technology have focused on vesicular systems and novel emulsion types to enhance DDA penetration. Research has demonstrated that advanced carrier systems can significantly improve transdermal delivery compared to conventional formulations.
Table 2: Performance of Advanced Diclofenac Formulation Systems
| Formulation System | Key Characteristics | Penetration Enhancement | Study Model |
|---|---|---|---|
| Transfersomes | Ultra-deformable lipid vesicles | Significantly higher cumulative permeation and skin retention vs. conventional liposomes | In vitro, rat skin [4] |
| Ethosomes | Lipid vesicles with high ethanol content | Similar enhancement to transfersomes, acts as skin reservoir | In vitro, rat skin [4] |
| Liposomal Gel | Phospholipid-based vesicles | ~2-fold higher permeability coefficient vs. emulsion gel | Ex vivo human skin [3] |
| Cream-Gel (CG) | Oil-in-water system stabilized by gel polymer network | Better skin penetration than emulgel benchmark without added solvents | In vitro human skin [5] |
| Gel-in-Oil (GIO) Emulsion | Aqueous gel phase within continuous lipophilic phase | Reduced systemic diffusion while maintaining skin retention | In vitro human skin [5] |
These advanced systems provide mechanisms for enhanced skin targeting and reduced systemic exposure, aligning with the therapeutic goal of topical diclofenac products. The vesicular systems like transfersomes and ethosomes have demonstrated an ability to act as drug reservoirs within the skin, potentially extending the pharmacological effects of diclofenac [4]. Similarly, the cream-gel and gel-in-oil emulsion platforms offer formulation scientists additional tools for adjusting the penetration profile based on therapeutic requirements [5].
The method of application significantly impacts this compound penetration, with mechanical manipulation of the application site playing a particularly important role. A systematic investigation examining the effect of rubbing on DDA permeation revealed that application with rubbing for 45 seconds resulted in a 5-fold higher flux at 8 hours compared to application without rubbing (0.018 vs. 0.003 μg/cm²/h) [2]. This enhancement was attributed to rubbing-induced alteration of the superficial skin layer, creating a transient faster initial diffusion through the stratum corneum into deeper skin layers [2].
The mechanism behind this rubbing effect appears to involve temporary disruption of the skin barrier function, as evidenced by a 2-fold decrease in skin electrical resistance following 45 seconds of rubbing compared to standard application [2]. This physical enhancement approach represents a simple yet effective method to improve DDA penetration without modifying formulation composition. The timing of this effect is particularly relevant for clinical efficacy, as the faster initial diffusion occurs within the first 8 hours after application, potentially leading to more rapid onset of analgesic and anti-inflammatory effects.
Chemical penetration enhancers function by reversibly modifying the skin's barrier properties to facilitate drug permeation. These compounds employ various mechanisms including alteration of intercellular lipid organization, interaction with intracellular proteins, and modification of partitioning behavior [6]. For this compound, several classes of penetration enhancers have demonstrated effectiveness:
Fatty acids and terpenes: Oleic acid (15-20% concentration) and d-limonene (5% concentration) have shown significant enhancement effects on DDA permeation across horse skin models [7]. In particular, 5% d-limonene demonstrated the highest enhancing effect at the lowest concentration among tested enhancers [7]. Binary mixtures of oleic acid with turpentine oil (1:1 ratio) in lotion formulations demonstrated a concentration-dependent enhancement effect, with 4% v/v showing optimal performance [8].
Solvents: Propylene glycol (PG) and diethylene glycol monoethyl ether (DEGEE) have been extensively studied in various formulation systems. Research on cream-gel formulations containing 10% PG alone or in combination with 20% DEGEE showed significantly higher receptor fluid penetration compared to benchmark formulations [5]. The combination of PG and DEGEE in cream-gels resulted in 21.07% of applied diclofenac dose penetrating into the receptor fluid at 24 hours, compared to 4.13% for the benchmark [5].
Sulfoxides: Dimethyl sulfoxide (DMSO) has been utilized as an effective penetration enhancer in transdermal patch formulations, typically at concentrations around 10% of total polymer weight [9]. DMSO facilitates the safe and effective transdermal delivery of both hydrophilic and lipophilic drugs for localized delivery [9].
The effectiveness of chemical penetration enhancers is highly dependent on their interaction with other formulation components. For instance, the combination of isopropyl myristate (IPM) with propylene glycol has demonstrated synergistic effects on diclofenac penetration [5] [6]. Furthermore, the placement of enhancers in different phases of emulsion systems (continuous vs. dispersed phase) can significantly impact their effectiveness, highlighting the importance of strategic formulation design [5].
The physical characteristics of DDA formulations significantly influence skin penetration profiles, with parameters such as viscosity, rheological behavior, and structural organization playing crucial roles. Comparative studies of commercial products have revealed that formulation viscosity inversely correlates with skin permeation, with lower viscosity formulations generally demonstrating higher permeation rates. For example, DDA 1.16% emulsion with a viscosity of 10.29 Pa.s demonstrated significantly higher skin permeation compared to a diclofenac sodium 5% gel with a viscosity of 24.82 Pa.s [1].
The internal structure of the formulation also critically influences penetration behavior. Microscopic examination of effective DDA emulsions typically reveals oily droplets in an aqueous phase with a narrow distribution of droplet size (mainly <10 μm) [1]. These structural characteristics influence drug release kinetics and interaction with the skin surface. Additionally, the partition coefficient of the drug between the formulation and skin lipids significantly impacts permeation rates, with optimal partitioning behavior necessary for efficient skin penetration [6].
In vitro permeation testing using Franz diffusion cells represents the standard methodology for evaluating the transdermal penetration characteristics of this compound formulations. This system provides a controlled environment for measuring drug permeation across biological membranes while allowing for precise sampling and analytical quantification.
Experimental Workflow for In Vitro Permeation Testing of DDA Formulations
The IVPT methodology involves several critical steps that must be standardized to ensure reproducible and clinically relevant results:
Skin Model: Excised human skin represents the gold standard membrane for IVPT studies, typically obtained from abdominal plastic surgery or post-mortem sources. Skin should be dermatomed to a thickness of 400-600 μm to include the complete epidermis with partial dermis [2] [5] [1]. Both cryopreserved and freshly obtained skin have been utilized successfully, with studies demonstrating comparable barrier functionality when proper handling protocols are followed.
Integrity Verification: Prior to experimentation, skin integrity must be verified using standardized methods. The electrical resistance method has been widely adopted, with samples demonstrating resistance >10.9 kΩ considered acceptable [1]. Alternatively, tritiated water permeation testing can be employed, with permeation <1% of applied dose indicating intact barrier function [2].
Experimental Conditions: The receptor phase typically consists of phosphate-buffered saline (PBS, pH 7.4), sometimes supplemented with bovine serum albumin (5% w/v) to enhance sink conditions for diclofenac [1]. The system temperature must be maintained at 32±1°C to mimic physiological skin surface conditions [2] [1]. Application doses typically range from 5-10 mg/cm² of formulation, reflecting in-use conditions [2] [1].
Sample Analysis: Quantification of diclofenac in receptor fluid and skin layers is typically performed using high-performance liquid chromatography (HPLC) with UV detection at 275 nm or liquid chromatography/tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity [2] [1]. The lower limit of quantification for these methods is typically 1 ng/mL or lower, enabling precise measurement of the low diclofenac concentrations encountered in permeation studies.
Beyond permeation through the entire skin, understanding the distribution within different skin layers is crucial for evaluating topical DDA formulations. The tape-stripping technique represents the standard method for quantifying drug concentration in the stratum corneum. This procedure involves sequential application and removal of adhesive tapes (typically 10-20 strips) to progressively remove the stratum corneum layers [2]. The diclofenac content on each tape or group of tapes is then quantified, providing a depth profile of drug distribution within this critical barrier layer.
For assessment of drug penetration into deeper skin layers, the dermatomed skin samples remaining after tape stripping are typically separated into epidermal and dermal portions by heat separation or surgical techniques, followed by extraction and quantification of diclofenac content [5]. More advanced techniques such as confocal Raman spectroscopy (CRS) have emerged as non-invasive alternatives for monitoring drug penetration in vivo, providing real-time measurement of API distribution within the skin without the need for physical separation of layers [10].
The primary endpoints derived from IVPT studies include:
Statistical analysis of permeation data must account for the typical log-normal distribution of these parameters, often requiring log-transformation before parametric testing [1]. Mixed-effects models with formulation as a fixed effect and skin donor as a random effect are often appropriate for accounting for inter-donor variability in skin permeability [1].
The transdermal penetration of this compound is influenced by a complex interplay of formulation factors, application parameters, and skin physiology. The evidence comprehensively demonstrates that formulation composition and vehicle system often exert greater influence on skin permeation than drug concentration alone. Advanced delivery systems including vesicles (transfersomes, ethosomes, liposomes) and novel emulsion types (cream-gels, gel-in-oil emulsions) show significant promise for enhancing skin targeting while minimizing systemic exposure.
The application technique, particularly rubbing during administration, emerges as a simple yet highly effective method for enhancing DDA penetration, potentially through temporary alteration of stratum corneum barrier properties. Chemical penetration enhancers continue to play an important role, with fatty acids, terpenes, and various solvents demonstrating significant enhancement effects, though their optimal use requires careful balancing of efficacy and potential irritancy.
Standardized in vitro permeation testing methodologies provide robust platforms for evaluating DDA formulation performance, with proper attention to skin integrity verification, physiological conditions, and appropriate analytical techniques. The continuing advancement of analytical methods, particularly non-invasive approaches like confocal Raman spectroscopy, offers enhanced capability for monitoring drug penetration in real-time under in vivo conditions.
The following table summarizes key information about DDEA, which is crucial for understanding its behavior [1] [2].
| Property | Description |
|---|---|
| Chemical Name | Diethyl ammonium 2-[(2,6-dichloroanilino)phenyl]acetate [3] |
| IUPAC Name | 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid; diethylamine [1] |
| Molecular Formula | C₁₈H₂₂Cl₂N₂O₂ [1] |
| Molecular Weight | 369.29 g/mol [1] |
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) [1] [2] |
| Mechanism of Action | Inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin production [2]. |
While a definitive log P (partition coefficient) value for DDEA is not listed, its partitioning behavior is driven by ion-pair formation [4]. In aqueous solution, the diclofenac anion and the diethylammonium cation can form a neutral ion pair. This pair has a higher affinity for lipid phases (like skin membranes) than the individual ions, facilitating penetration despite diclofenac being largely ionized at physiological pH [4].
The diagram below illustrates this ion-pair formation and its proposed interaction with the skin membrane.
The following table compares key properties and experimental permeation data for diclofenac acid and its salts, highlighting DDEA's performance in a saturated aqueous system. The data is primarily from an ex vivo study using porcine ear skin as a model membrane [4].
| Property / Parameter | Diclofenac Acid | Diclofenac Sodium (DS) | Diclofenac Diethylamine (DDEA) |
|---|---|---|---|
| Inherent Water Solubility | Very low [4] | Higher than acid [5] | Studied from saturated aqueous solution [4] |
| Key Partitioning Species | Un-ionized acid (very low conc.) [4] | Ionized anion [5] | Ion pair [4] |
| Experimental Flux (J) [µg/cm²/h] * | Not provided in sources | Not the focus of the study | 0.352 ± 0.097 [4] |
| Experimental Permeation Coefficient (P) [cm/s x 10⁶] * | Not provided in sources | Not the focus of the study | 1.53 ± 0.42 [4] |
Note: Flux (J) and Permeation Coefficient (P) values are from permeation studies through porcine ear skin from saturated aqueous solutions. The permeation coefficient is calculated as P = J / C, where C is the solubility in the donor phase [4].
For researchers quantifying DDEA or studying its behavior, here are summaries of relevant experimental methodologies.
1. RP-HPLC Analysis for Quantification A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous quantification of DDEA, methyl salicylate, and capsaicin in pharmaceutical gels and skin permeation samples [3].
2. Skin Permeation Study Protocol An in vitro permeation study protocol for diclofenac salts is described in the literature [4].
While data on the parent compound diclofenac diethylamine is lacking, a primary oxidative metabolite of diclofenac has been studied for its interaction with OAT3.
| Inhibitor | IC₅₀ (μM) | Ki (μM) | Cell System | Substrate Used | Reference |
|---|---|---|---|---|---|
| 4-Hydroxy diclofenac | - | 2.03 | HEK293-OAT3 | 6-Carboxyfluorescein | [1] |
This data suggests that this major metabolite can competitively inhibit OAT3, which is a critical mechanism to consider for potential drug-drug interactions [1].
The following table outlines a standard methodology used to generate the inhibitory data mentioned above, which can serve as a reference for your own experimental design.
| Protocol Aspect | Detailed Description |
|---|---|
| Objective | To determine the IC₅₀ or Kᵢ of a compound for human OAT3 (SLC22A8). |
| Cell System | HEK293 (Human Embryonic Kidney 293) cells stably transfected with human OAT3. |
| Assay Type | Uptake assay in a multi-well plate format. |
| Procedure | 1. Grow cells to confluence. 2. Incubate cells with a known OAT3 substrate (e.g., 6-Carboxyfluorescein) in the presence or absence of the inhibitor (4-Hydroxy diclofenac) at various concentrations. 3. Stop the reaction after a specific time (e.g., 2-5 minutes) by ice-cold buffer and wash the cells. 4. Lyse the cells and quantify the accumulated substrate using a fluorescence plate reader (for 6-Carboxyfluorescein) or LC-MS/MS. | | Data Analysis | Calculate uptake velocity relative to control (without inhibitor). Fit the data to an appropriate inhibition model (e.g., competitive inhibition) to determine the Kᵢ value. |
This methodology is consistent with established practices for studying transporter inhibition, as reflected in the search results [1] [2] [3].
To understand the impact of inhibiting OAT3, it's important to recognize its broad function in the body. OAT3 is a multispecific transporter with a wide range of endogenous and exogenous substrates [4] [5] [6].
The central role of OAT3 and the consequences of its inhibition.
According to the "Remote Sensing and Signaling Hypothesis," OAT3 is part of a broader system for inter-organ and inter-organismal communication, moving key metabolites and signaling molecules between different body compartments [4] [5] [6]. Therefore, inhibiting OAT3 can have systemic effects beyond altering drug levels.
For your research, the next steps could involve:
This compound (DDEA) is a powerful non-steroidal anti-inflammatory drug (NSAID) commonly used for the local, symptomatic treatment of mild to moderate pain in acute strains, sprains, or contusions following blunt trauma. Chemically identified as N-ethylethanamine 2-[(2,6-dichlorophenyl)amino]benzeneacetate, DDEA functions as a prostaglandin synthetase enzyme inhibitor, reducing inflammation and pain with advantages such as reduced adverse effects, smaller required doses, and minimal individual variability compared to systemic formulations [1] [2]. The therapeutic application of DDEA particularly benefits from topical delivery systems that enhance localized drug delivery while minimizing systemic exposure.
Hydrogel systems represent an advanced delivery platform for DDEA, offering several advantages over conventional formulations. These semi-solid systems combine enhanced skin permeation with prolonged drug release characteristics, making them ideal for transdermal applications. The three-dimensional network structure of hydrogels allows for efficient drug loading and controlled release while providing a cooling sensation and easy spreadability. Recent research has focused on optimizing these formulations to achieve higher drug concentration, improved stability, and enhanced permeation profiles compared to commercially available products, addressing the challenge of inadequate skin penetration faced by many topical pharmaceutical products [3].
Table: Key Characteristics of this compound (DDEA)
| Parameter | Specification |
|---|---|
| Chemical Name | N-ethylethanamine 2-[(2,6-dichlorophenyl)amino]benzeneacetate |
| Therapeutic Category | Non-steroidal anti-inflammatory drug (NSAID) |
| Mechanism of Action | Prostaglandin synthetase enzyme inhibition |
| Primary Indications | Mild to moderate pain in acute strains, sprains, contusions |
| Molecular Weight | 312.2 g/mol (diclofenac base) |
| Advantages | Reduced adverse effects, lower dosage requirements, minimal individual differences |
The composition of DDEA hydrogel formulations requires precise excipient selection and optimization to achieve desirable physicochemical properties and enhanced transdermal delivery. Based on patent literature and research publications, effective DDEA hydrogel formulations typically contain gelling agents, penetration enhancers, humectants, and solvents in specific ratios to maintain stability and promote skin permeation. The quantitative composition varies depending on the specific type of hydrogel system being developed, with emulgels and gel plasters representing the most advanced formulations [4] [5].
For emulgel systems, the formulation combines emulsion and gel technologies to enhance drug loading capacity and permeation. The composition typically includes 1.16% DDEA (equivalent to 1% diclofenac sodium), which aligns with commercial products like Motusol Gel [1]. The gel matrix often utilizes Carbomer 980 (1.0-1.5%) as the primary gelling agent, combined with propylene glycol (5-10%) as humectant and isopropyl alcohol (10-30%) as penetration enhancer. Additionally, isopropyl myristate (1-3%) serves as an emulsifier, while liquid paraffin (2-5%) and glycerol monostearate (1-2%) contribute to the emulsion stability [4].
Table: Quantitative Composition of DDEA Emulgel Formulation
| Component | Function | Concentration Range (% w/w) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 1.16% |
| Carbomer 980 | Gelling Agent | 1.0-1.5% |
| Propylene Glycol | Humectant, Penetration Enhancer | 5-10% |
| Isopropyl Alcohol | Penetration Enhancer, Solvent | 10-30% |
| Isopropyl Myristate | Emulsifier | 1-3% |
| Liquid Paraffin | Oleaginous Component | 2-5% |
| Glycerol Monostearate | Emulsifying Agent | 1-2% |
| Triethanolamine | pH Adjuster, Neutralizing Agent | q.s. to pH 6.5-7.5 |
| Purified Water | Solvent, Vehicle | To 100% |
For gel plaster systems, the formulation becomes more complex with additional excipients to maintain adhesion and controlled drug release. These systems typically contain acrylic polymer matrices (5-15%) that provide both structural integrity and adhesion properties. Polyvinylpyrrolidone (2-5%) serves as a secondary polymer to enhance film-forming characteristics, while glycerol (10-15%) and sorbitol (5-10%) act as humectants and plasticizers. The gel plaster also includes kaolin (5-10%) as an inorganic filler and sodium edetate (0.1-0.5%) as a stabilizer to chelate metal ions that might promote degradation [5]. The careful balance of these components ensures appropriate adhesion, drug release profile, and physical stability during storage and application.
Table: Composition of DDEA Gel Plaster Formulation
| Component | Function | Concentration Range (% w/w) |
|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 1.16-3.0% |
| Acrylic Polymer | Matrix Former, Adhesive | 5-15% |
| Polyvinylpyrrolidone | Film Former, Viscosity Modifier | 2-5% |
| Glycerol | Humectant, Plasticizer | 10-15% |
| Sorbitol | Plasticizer | 5-10% |
| Kaolin | Filler | 5-10% |
| Sodium Edetate | Stabilizer, Chelating Agent | 0.1-0.5% |
| Menthol | Cooling Agent, Penetration Enhancer | 0.5-2% |
| Polyoxyethylene Sorbitan Monooleate | Surfactant | 1-3% |
| Purified Water | Solvent | To 100% |
The preparation of DDEA emulgel involves a systematic process that ensures proper formation of both the emulsion and gel phases with subsequent incorporation of the active ingredient. The following detailed protocol has been adapted from patent literature and optimization studies [4]:
Step 1: Oil Phase Preparation - Begin by accurately weighing isopropyl myristate (1-3%), liquid paraffin (2-5%), and glycerol monostearate (1-2%) into a suitable container. Heat the mixture to 70-75°C with continuous mechanical stirring at 500-800 rpm until a homogeneous liquid phase forms. Maintain this temperature while proceeding to the next step.
Step 2: Aqueous Phase Preparation - In a separate vessel, combine propylene glycol (5-10%) with approximately 40% of the purified water (calculated for the final formulation). Heat this aqueous phase to 70-75°C to match the temperature of the oil phase. Add polysorbate 60 (1-3%) to the aqueous phase with stirring until completely dissolved.
Step 3: Emulsion Formation - Slowly add the oil phase to the aqueous phase while maintaining high-shear mixing at 2000-3000 rpm. Continue mixing for 15-20 minutes to form a stable primary emulsion. Reduce the mixing speed to 500-1000 rpm and allow the emulsion to cool to 40-45°C.
Step 4: Gel Matrix Preparation - While the emulsion is cooling, disperse Carbomer 980 (1.0-1.5%) in the remaining purified water using mechanical stirring at 800-1000 rpm. Allow the polymer dispersion to hydrate for 30-45 minutes until a clear, homogeneous gel forms. Adjust the pH to 6.5-7.5 using triethanolamine to neutralize the carbomer and promote gelling.
Step 5: Drug Incorporation - Accurately weigh DDEA (1.16%) and dissolve it in isopropyl alcohol (10-30%) with gentle stirring. Add this drug solution to the primary emulsion with continuous stirring at 500-800 rpm for 10 minutes.
Step 6: Final Formulation - Gradually add the drug-loaded emulsion to the carbomer gel base with slow mechanical stirring at 300-500 rpm to avoid air entrapment. Continue mixing for 15-20 minutes until a homogeneous emulgel forms. Transfer the final product to appropriate containers and store at room temperature protected from light.
The following workflow diagram illustrates the emulgel preparation process:
The preparation of DDEA gel plaster requires additional steps to create a structured adhesive system that provides sustained drug release. This protocol is adapted from recent patent literature [5]:
Step 1: Polymer Dispersion - Begin by dispersing acrylic polymer (5-15%) and polyvinylpyrrolidone (2-5%) in a mixture of purified water and ethanol (2:1 ratio) using mechanical stirring at 800-1000 rpm for 30-45 minutes. Allow the polymer blend to fully hydrate and form a viscous dispersion.
Step 2: Plasticizer Incorporation - Add glycerol (10-15%) and sorbitol (5-10%) to the polymer dispersion with continuous stirring. Maintain mixing at 500-700 rpm for 15 minutes to ensure homogeneous distribution of the plasticizers.
Step 3: Drug Loading - Dissolve DDEA (1.16-3.0%) in a minimal quantity of isopropyl alcohol (5-10%) with gentle heating if necessary. Add this drug solution to the polymer-plasticizer mixture with slow stirring at 300-500 rpm to avoid foam formation.
Step 4: Filler Addition - Gradually incorporate kaolin (5-10%) and other insoluble components while increasing stirring speed to 800-1000 rpm. Continue mixing for 20-30 minutes until a homogeneous, lump-free suspension is obtained.
Step 5: Cross-Linking - Add aluminum hydroxide (0.5-1.5%) as a cross-linking agent with gentle stirring to initiate the formation of a three-dimensional network structure. Mix for 10-15 minutes until the viscosity noticeably increases.
Step 6: Coating and Drying - Coat the gel mixture onto a non-woven fabric backing at a controlled thickness of 0.5-1.0 mm using a precision coating machine. Dry the coated plaster in an oven at 40-50°C for 20-30 minutes to remove excess solvents while maintaining appropriate moisture content.
Step 7: Protective Layer Application - Apply a release liner (typically siliconized polyester) to protect the adhesive surface during storage and packaging. Cut the final product to appropriate sizes and package in sealed pouches.
Quality control of DDEA hydrogel formulations requires accurate quantification of the active ingredient and assessment of product quality. Two validated spectrophotometric methods provide reliable determination of DDEA in both pure form and formulated products [2]:
Method A: Iron(III) Oxidation and Complex Formation
This method is based on the oxidation of DDEA by Fe(III) followed by complex formation between the reduced Fe(II) and 1,10-phenanthroline. The resulting red-colored chromogen exhibits maximum absorption at 510 nm [2].
Reagent Preparation:
Experimental Procedure:
Method B: Charge Transfer Complex Formation
This method utilizes the formation of a charge transfer complex between DDEA (n-donor) and p-chloroanilic acid (π-acceptor) in 1,4-dioxane, producing a violet-colored complex measured at 526 nm [2].
Reagent Preparation:
Experimental Procedure:
The following diagram illustrates the analytical workflows for both spectrophotometric methods:
Table: Analytical Performance Parameters for Spectrophotometric Methods
| Parameter | Method A | Method B |
|---|---|---|
| λmax (nm) | 510 | 526 |
| Beer's Law Range (µg/mL) | 2.00-8.00 | 20.00-120.00 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 0.98 × 10⁴ | 1.62 × 10⁴ |
| Sandell's Sensitivity (µg cm⁻²) | 3.77 × 10⁻² | 2.27 × 10⁻² |
| Limit of Detection (µg/mL) | 0.1976 | 1.2617 |
| Limit of Quantification (µg/mL) | 0.5988 | 2.9411 |
| Correlation Coefficient (r) | 0.9854 | 0.9933 |
For formulation optimization, a 3-factor, 3-level Box-Behnken statistical design provides a systematic approach to understanding the relationship between critical formulation parameters and product performance. This design is particularly valuable for optimizing transdermal gel formulations to enhance skin permeation while maintaining appropriate viscosity [6].
Independent Variables:
Dependent Variables:
Experimental Design:
Validation:
Stability testing of DDEA hydrogel formulations must evaluate both physical and chemical stability under various storage conditions. Based on regulatory guidelines and product specifications, the following parameters should be monitored [1] [5]:
Physical Stability Tests:
Chemical Stability Tests:
Storage Conditions:
Stability studies of DDEA gel plasters have demonstrated that optimized formulations maintain physical integrity, adhesive properties, and drug content for extended periods when properly packaged in sealed, light-resistant containers. The inclusion of antioxidants such as sodium edetate and appropriate humectants contributes significantly to stability maintenance [5].
Table: Stability Testing Schedule and Specifications for DDEA Hydrogel
| Test Parameter | Test Method | Acceptance Criteria | Testing Frequency |
|---|---|---|---|
| Description | Visual examination | White to almost white, homogeneous gel | 0, 3, 6, 9, 12, 18, 24 months |
| Identification | Spectrophotometry | Complies with reference standard | 0, 12, 24 months |
| Assay | HPLC/UV Spectrophotometry | 90.0-110.0% of label claim | 0, 3, 6, 9, 12, 18, 24 months |
| Related Substances | HPLC | Individual impurity ≤ 0.5%, Total impurities ≤ 1.0% | 0, 6, 12, 24 months |
| pH | Potentiometric | 6.5-7.5 | 0, 3, 6, 12, 24 months |
| Viscosity | Rotational viscometer | 80-120% of initial value | 0, 3, 6, 12, 24 months |
| Microbial Limit | USP <61> | Total aerobic count ≤ 10² CFU/g, Absence of specified pathogens | 0, 12, 24 months |
These application notes provide comprehensive protocols for the development, preparation, and quality assessment of this compound hydrogel formulations. The systematic approach to formulation optimization, analytical validation, and stability testing ensures the development of effective and stable DDEA hydrogel products. Through the implementation of Quality by Design principles and statistical optimization techniques, researchers can achieve reproducible, high-quality formulations with enhanced transdermal delivery characteristics for improved therapeutic outcomes.
Diclofenac diethylamine (DDA) is a salt form of the non-steroidal anti-inflammatory drug diclofenac, specifically developed for topical administration due to its enhanced skin permeation properties compared to other salt forms. The in vitro assessment of skin permeation for topical formulations is critical for predicting in vivo performance and therapeutic efficacy. These application notes provide detailed protocols for evaluating the permeation characteristics of this compound formulations using Franz diffusion cell methodology, which has demonstrated good correlation with in vivo experiments when properly implemented [1] [2]. The stratum corneum, approximately 10-20 μm thick, represents the primary barrier to skin absorption, and successful formulations must enable the drug to traverse this barrier in sufficient quantities to reach target tissues at concentrations capable of exerting therapeutic effects [1] [3].
Several critical factors influence the permeation of this compound through skin layers. Formulation characteristics including vehicle composition, viscosity, drug concentration, and physical state of the drug significantly impact permeation rates. Research demonstrates that a this compound 1.16% emulsion exhibited significantly higher permeation (554 ng/cm² at 24 hours) compared to a diclofenac sodium 5% gel (361 ng/cm²), despite the lower concentration, highlighting that formulation composition can outweigh drug concentration in importance [4]. Additionally, application techniques such as rubbing during administration can substantially enhance initial permeation rates by potentially altering the superficial skin layers and reducing the barrier function of the stratum corneum [1] [2]. The integrity and type of skin model used for testing也必须 be carefully considered, with dermatomed human skin representing the ideal substrate for predicting human permeation kinetics [1].
Skin Source and Preparation: Human abdominal skin obtained from surgical procedures or autopsy should be used, maintained frozen at -80°C or -20°C until use [1] [4]. Prior to experimentation, thaw the skin and carefully remove subcutaneous tissue using surgical scissors and scalpel. Dermatome the skin to a consistent thickness of 500-600 μm to obtain split-thickness tissue containing stratum corneum, epidermis, and a portion of the dermis [1] [5]. Cut the dermatomed skin into appropriate-sized discs to fit the Franz diffusion cells using a hollow punch.
Integrity Testing: Assess skin barrier integrity before experimentation using the tritiated water method [1]. Apply tritiated water (2.7 μCi/mL) to the skin surface for 30 minutes, then remove and quantify the percentage permeated using liquid scintillation counting. Exclude any skin samples with permeation >1% from experiments [1]. Alternatively, use electrical resistance measurement with an EVOMX meter; samples with resistance >10.9 kΩ are considered intact and suitable for experimentation [4]. Maintain skin samples in phosphate-buffered saline (PBS) during preparation to prevent dehydration.
Cell Configuration: Use static Franz diffusion cells with a standard diffusion area of 1.75 cm², though areas from 0.64 cm² to 1.75 cm² have been successfully employed [1] [4]. Mount prepared skin samples between the donor and receptor compartments with the stratum corneum facing the donor side. Ensure the dermal side is completely immersed in receptor fluid without air bubbles. The receptor compartment volume typically ranges from 8-12 mL of PBS pH 7.4, maintained at 32±1°C using a circulating water bath to mimic skin surface temperature [1] [5].
Receptor Medium Considerations: Utilize PBS pH 7.4 for receptor fluid, though for highly lipophilic drugs, the addition of 5% w/v bovine serum albumin may enhance solubility and maintain sink conditions [4]. Confirm that sink conditions are maintained throughout the experiment by ensuring the receptor concentration never exceeds 10-30% of the drug's saturation solubility in the medium [5]. Continuously mix the receptor phase at 400 rpm using a magnetic stir bar to ensure adequate homogenization [5].
Application Technique: Apply a single dose of 5-10 mg/cm² of the this compound formulation uniformly to the skin surface in the donor compartment [1] [4]. For studies evaluating the effect of rubbing, apply the formulation either without rubbing (5-second application) or with rubbing for 45 seconds using the rounded end of a syringe piston [1] [2]. Leave the donor compartment non-occluded unless specifically testing occluded conditions.
Tape Stripping Protocol: After the permeation study and surface cleaning, perform tape stripping to determine drug distribution across skin layers [1]. Use adhesive tape (e.g., 3M Scotch No. 550) to sequentially remove the stratum corneum layers. Apply uniform pressure and remove strips at a consistent angle. Typically, 12-15 strips are sufficient to remove the stratum corneum completely [1].
Sample Processing: Analyze the first two tape strips individually, then pool strips 3-7 into a single sample [1]. Extract drug from each tape strip by placing in vials containing 10-20 mL of water or suitable solvent and stirring overnight to ensure complete extraction [1]. For the remaining epidermis and dermis (stripped skin), mince the tissue and place in PBS pH 7.4 for drug extraction [1].
Diclofenac Quantification: Analyze samples using validated UPLC/HPLC methods with UV detection [1]. Employ a Waters Acquity UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) maintained at 35°C with a mobile phase consisting of purified water with 1% acetic acid and acetonitrile (4.2:5.8 v/v) at a flow rate of 0.5 mL/min [1]. Detect diclofenac at 275 nm retention time of approximately 3.2 minutes [1]. The method should demonstrate linearity over the concentration range of 0.03 to 1 μg/mL [1].
Permeation Calculations: Calculate cumulative absorption (Q) per unit area at each time point using standard formulas that account for dilution factors from replacement of receptor fluid. Determine steady-state flux (Jss) from the linear portion of the cumulative absorption versus time plot. Calculate permeability coefficient (Kp) as Jss/Cv, where Cv is the drug concentration in the donor vehicle. Express enhancement ratio as the ratio of flux from test formulation to control formulation [6].
Table 1: Comparative Skin Permeation Parameters of Various Diclofenac Formulations
| Formulation Type | Diclofenac Content | Cumulative Absorption at 24h (ng/cm²) | Flux (μg/cm²/h) | Application Technique | Reference |
|---|---|---|---|---|---|
| DDA Emulsion gel | 1.16% | 554 | 0.035 | Without rubbing | [4] |
| DDA Emulsion gel | 1.16% | - | 0.018 (at 8h) | With rubbing (45s) | [1] |
| DDA Emulsion gel | 1.16% | - | 0.003 (at 8h) | Without rubbing | [1] |
| Diclofenac Sodium Gel | 5% | 361 | - | Without rubbing | [4] |
| DDA Hydrogel (nanoparticle) | 1.1% | - | 9.72x enhancement | Without rubbing | [6] |
| DDA Lotion (with enhancers) | - | - | 0.67 (rabbit skin) | Without rubbing | [7] |
Table 2: Effect of Formulation Characteristics on Skin Permeation
| Formulation Characteristic | Impact on Permeation | Experimental Evidence | Reference |
|---|---|---|---|
| Rubbing during application | 5-fold increase in flux at 8h | Flux increased from 0.003 to 0.018 μg/cm²/h | [1] [2] |
| Reduced viscosity | Enhanced permeation | Diclofenac DEA 1.16% (10.29 Pa.s) showed better permeation than Diclofenac Na 5% (24.82 Pa.s) | [4] |
| Nanoparticle formation | 9.72x enhancement in flux | Compared to microsized drug particles in hydrogel | [6] |
| Hydrogel vs. Emulsion gel | 10x higher cumulative amount at 5h | Hydrogel 1% vs. emulsion gel 1.16% | [5] |
| Presence of permeation enhancers | 4.8-31.6x flux enhancement | Propylene glycol and turpentine oil in lotion | [7] |
The quantitative data reveals several critical trends in this compound permeation. First, application technique significantly influences initial permeation kinetics, with rubbing for 45 seconds resulting in a 5-fold higher flux at 8 hours compared to non-rubbed application (0.018 vs. 0.003 μg/cm²/h) [1] [2]. This enhancement is attributed to rubbing-induced alterations to the superficial skin layers, as evidenced by a 2-fold decrease in skin electrical resistance following rubbing [1]. Second, formulation characteristics profoundly impact permeation, with hydrogel formulations demonstrating superior performance compared to emulsion gels despite equivalent drug content [5]. The cumulative amount of diclofenac transiting skin after 5 hours was approximately 10 times higher from a hydrogel compared to an emulsion gel formulation [5].
Third, drug particle size and formulation vehicle dramatically influence permeation enhancement. Incorporation of nanosize this compound particles in hydrogel resulted in a 9.72-fold enhancement in flux compared to microsized drug particles [6]. Interestingly, drug concentration does not necessarily correlate with enhanced permeation, as demonstrated by the superior performance of this compound 1.16% emulsion compared to diclofenac sodium 5% gel (554 vs. 361 ng/cm² cumulative absorption at 24 hours) [4]. When expressed as percentage of applied dose permeated, the difference was even more pronounced (0.54% vs. 0.077%), highlighting the importance of formulation composition over mere drug concentration [4].
Skin Variability and Standardization: Donor variability represents a significant challenge in skin permeation studies. To minimize this, use skin from a single donor when possible or pool samples from multiple donors [1] [4]. Account for anatomical site differences by obtaining all skin from the same region (typically abdominal skin) [4]. Proper storage at -80°C preserves skin integrity, though freeze-thaw cycles should be minimized [1]. Always verify barrier integrity immediately before experimentation using standardized methods [1].
Analytical Considerations: Ensure the analytical method is properly validated for specificity, linearity, accuracy, and precision according to ICH guidelines. Sample stability should be established under storage and processing conditions. For tape strip analysis, complete extraction of diclofenac from the tape adhesive and skin particles must be verified through recovery experiments [1]. When comparing formulations with different characteristics, consider sink conditions maintenance throughout the experiment, as receptor medium solubility may differ between formulations [5].
Common Technical Issues: Air bubble formation in the receptor chamber during assembly can significantly reduce effective diffusion area and must be carefully avoided. Skin damage during mounting can compromise barrier function; handle skin samples carefully with appropriate tools. Formulation evaporation from the donor chamber can be minimized by sealing with Parafilm M, though complete occlusion may alter permeation characteristics [5]. For highly variable data, increase replication (n=5-6 per formulation) and include appropriate controls in each experiment to normalize for inter-day variability [1].
The in vitro skin permeation assessment of this compound provides critical insights for formulation development and optimization. The protocols outlined herein allow for comprehensive evaluation of permeation characteristics under controlled conditions that correlate well with in vivo performance [1] [3]. Key findings indicate that rubbing during application significantly enhances initial permeation kinetics, likely through transient alteration of the stratum corneum barrier properties [1] [2]. This supports the common clinical practice of rubbing topical formulations during application and suggests that product instructions should specifically include rubbing as part of the recommended application method.
Formulation factors including vehicle composition, viscosity, and drug physical state profoundly influence permeation to an extent that may outweigh the importance of drug concentration [4] [5]. The superior performance of hydrogel formulations and nano-sized drug particles highlights promising avenues for product development [5] [6]. When designing permeation studies, careful attention to experimental details including skin integrity verification, maintenance of sink conditions, and appropriate sampling schedule is essential for generating reliable and reproducible data. These standardized protocols provide a framework for robust evaluation of this compound formulations to support product development and optimization.
This compound (DDA) is a salt form of diclofenac specifically developed for improved skin permeation in topical applications [1]. However, its clinical utility is often limited by systemic toxicity and formulation challenges. Nanoparticle-based delivery systems address these limitations by enhancing therapeutic efficacy, enabling sustained drug release, and minimizing adverse effects [2]. Various advanced preparation techniques have been developed, including emulsification-solvent evaporation, spontaneous emulsification, in-situ nanoparticulation, and nanoemulsion formation, each offering distinct advantages for specific research or development goals [2] [1] [3].
This method is well-suited for creating sustained-release formulations for antitumoral applications [2].
Materials:
Procedure:
This simple, cost-effective technique is ideal for commercially viable topical products, as it directly forms nanoclusters within the hydrogel matrix [1].
Materials:
Procedure:
This method enhances skin penetration for topical administration, helping to avoid gastrointestinal side effects [3].
Materials:
Procedure:
The following table summarizes characterization data from various studies to help you compare formulation outcomes:
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Release Profile |
|---|---|---|---|---|---|
| PCL Nanoparticles [2] | < 200 nm | Monodisperse | Negative surface charge | High | Prolonged, diffusion-controlled |
| In-Situ Hydrogel [1] | ~10 nm | Not specified | Not specified | Not specified | 9.72x flux enhancement vs. microsized |
| Cashew Gum-PPG NPs [4] | ~275 nm | 0.342 | -5.98 | Not specified | Sustained up to 68 hours |
| PLGA NPs (PVA) [5] | 92.4 ± 7.6 | Not specified | -11.14 ± 0.5 | 80.2 ± 1.2 | Not specified |
| PLGA NPs (DMAB) [5] | 108 ± 2.1 | Not specified | -27.71 ± 0.6 | 77.3 ± 3.5 | Not specified |
| Nanoemulsion [6] | 108.8 | 0.443 | Not specified | Not specified | Not specified |
The diagram below illustrates the logical relationships and key decision points between the four primary preparation techniques covered in these protocols:
I hope these detailed application notes and protocols provide a solid foundation for your work with this compound nanoparticles. The field is advancing rapidly, with green solvent methods and optimized nanoformulations representing particularly promising directions.
| Study Focus | Formulation Tested | Application Dose | Skin Model | Key Permeation Findings |
|---|---|---|---|---|
| Effect of Rubbing [1] [2] | Diclofenac-DEA 1.16% Gel | 5 mg/cm² | Excised human skin (600 μm) | 5-fold higher flux at 8 hrs with 45s rubbing |
| Formulation Comparison [3] | Diclofenac-DEA 1.16% Emulsion | 10 mg/cm² | Ex vivo human skin | 1.54x higher permeation vs. diclofenac sodium 5% gel |
| Hydrogel vs. Emulsion Gel [4] | Hydrogel 1% Diclofenac Sodium | ~200 mg (~114 mg/cm²) | Human abdominal skin (500 ± 100 μm) | ~10x higher cumulative amount at 5 hrs vs. emulsion gel 1.16% |
| Microsponge Gel [5] | DDEA-loaded Microsponge Gel | Not specified | Ex vivo skin (Franz cell) | Sustained release (76.49% at 8 hrs) vs. conventional (96.99% at 5 hrs) |
Based on the methodologies from the search results, here is a composite protocol for assessing diclofenac diethylamine (DDEA) permeation:
The experimental workflow for this protocol can be visualized as follows:
Diclofenac diethylamine (DDEA) is a well-established non-steroidal anti-inflammatory drug (NSAID) widely used for the symptomatic relief of pain and inflammation in conditions such as musculoskeletal disorders, arthritis, and contusions [1] [2]. As the diethylammonium salt of diclofenac, it offers distinct advantages for topical and transdermal applications compared to other salt forms, particularly enhanced skin permeation characteristics. The transdermal route of administration presents a valuable alternative to oral delivery for diclofenac, as the drug undergoes substantial hepatic first-pass metabolism (approximately 50-60%) following oral administration, significantly reducing its systemic bioavailability [1] [3]. Additionally, transdermal delivery helps mitigate the serious gastrointestinal, cardiovascular, and renal adverse effects associated with systemic NSAID exposure [4].
The development of effective transdermal delivery systems for DDEA faces significant technical challenges, primarily related to the crystallization tendency of the drug within adhesive matrices and the barrier properties of the stratum corneum [1]. The solubility limitations of DDEA in various pressure-sensitive adhesives necessitate the implementation of strategic solubility enhancement approaches to achieve therapeutic drug loading while maintaining optimal adhesive performance and physical stability. These application notes provide detailed methodologies for enhancing DDEA solubility in adhesive systems, with comprehensive protocols for formulation development, characterization, and optimization aimed at researchers and drug development professionals working in transdermal drug delivery systems.
This compound possesses specific physicochemical characteristics that significantly influence its formulation behavior in transdermal adhesive systems. With a molecular weight of 325 Da, DDEA falls within the acceptable range for transdermal permeation, as compounds under 500 Da generally demonstrate favorable skin penetration characteristics [2]. The drug exists as a salt at physiological pH, which can enhance its solubility in aqueous environments but may present challenges in organic polymer matrices used in adhesive systems. The short biological half-life of diclofenac (approximately 2-3 hours for oral forms) makes it an excellent candidate for transdermal delivery, which can provide sustained release and maintain stable plasma concentrations [1]. Following topical application, diclofenac demonstrates significantly extended elimination half-life (approximately 12 hours), supporting its suitability for once-daily patch formulations [1].
Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound
| Property | Characteristics | Formulation Implications |
|---|---|---|
| Molecular Weight | 325 Da | Favorable for transdermal permeation |
| Biological Half-life | 2-3 h (oral); ~12 h (transdermal) | Suitable for sustained delivery systems |
| Bioavailability | 40-60% (oral); ~1% (transdermal) | Bypasses first-pass metabolism |
| Daily Dose | 25-50 mg | Influences patch size and drug loading |
| Crystallization Tendency | High in adhesive matrices | Requires solubility enhancement strategies |
The development of drug-in-adhesive transdermal patches for DDEA presents two primary technical challenges: limited solubility in adhesive polymers and crystallization propensity during storage. Research has demonstrated that DDEA exhibits markedly different solubility characteristics in various adhesive systems, with silicone adhesives typically showing low solubility (approximately 1%) despite favorable permeation characteristics, while acrylic adhesives offer higher solubility (up to 20%) but reduced permeation enhancement [1] [3]. This divergence creates a formulation optimization challenge where the ideal adhesive system must balance adequate drug loading with sufficient skin permeation. Additionally, the physical instability of supersaturated DDEA in adhesive matrices can lead to crystallization during storage, compromising patch performance, altering release characteristics, and potentially causing skin irritation [1]. These technical hurdles necessitate the implementation of robust solubility enhancement strategies and comprehensive characterization protocols to ensure consistent product quality and performance throughout the intended shelf life.
The selection of appropriate adhesive polymers is fundamental to the development of successful DDEA transdermal patches, with silicone-based and acrylic-based adhesives representing the two primary categories, each offering distinct advantages and limitations. Silicone adhesives (such as Dow Corning BIO-PSA series) typically demonstrate excellent skin permeation enhancement, with research indicating high percent cumulative drug permeation (%CDP of 23.582) in optimized systems [1] [3]. This permeation advantage, however, is counterbalanced by relatively low drug solubility (approximately 1% without enhancers), which can limit achievable drug loading and potentially impact patch efficacy [1]. Conversely, acrylic adhesives (such as those from National Starch and Chemical Company) offer superior drug solubility (up to 20%), enabling higher drug loading, but typically result in reduced permeation characteristics (%CDP of 10.72) [1] [3]. The functional groups present in these adhesives (amine-compatible vs. COOH-containing) further influence their compatibility with DDEA and various permeation enhancers, necessitating careful selection based on the specific formulation strategy.
To leverage the advantageous properties of both adhesive types while mitigating their respective limitations, researchers have developed hybrid adhesive systems that combine silicone and acrylic polymers in optimized ratios [1] [3]. This innovative approach creates a more balanced performance profile, with demonstrated improvements in both drug solubility and permeation characteristics compared to either adhesive type used independently [1]. The combination strategy allows formulators to tailor adhesive composition to specific therapeutic requirements, enabling optimization of critical parameters such as initial burst effect, sustained release profile, adhesive properties, and physical stability. Research indicates that the optimal ratio of silicone to acrylic adhesive typically falls between 1:1 and 3:1, depending on the specific polymers selected, the incorporation of permeation enhancers, and the target drug release profile [1]. This blended system represents a significant advancement in transdermal formulation technology, addressing the fundamental challenge of balancing sufficient drug loading with effective skin permeation.
Table 2: Comparative Performance of Adhesive Systems for DDEA
| Adhesive Type | Drug Solubility | Cumulative Drug Permeation (%CDP) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Silicone | Low (~1%) | High (23.58%) | Excellent permeation enhancement, favorable skin adhesion | Limited drug loading, higher cost |
| Acrylic | High (~20%) | Low (10.72%) | High drug loading capacity, robust adhesive properties | Reduced permeation, potential crystallization |
| Hybrid (Silicone:Acrylic) | Intermediate (5-15%) | Intermediate (15-20%) | Balanced performance, tunable properties, enhanced physical stability | Complex optimization, potential compatibility issues |
The incorporation of chemical solubilizers represents a primary strategy for enhancing DDEA solubility in adhesive systems, with two main categories demonstrating efficacy: polyols and penetration enhancers. Polyethylene glycol 400 (PEG 400) and propylene glycol have shown significant solubility enhancement effects when incorporated at concentrations ranging from 5-15% w/w of the final patch formulation [1] [3]. These hydrophilic solubilizers function primarily by disrupting the crystalline structure of DDEA and forming solvation complexes through hydrogen bonding and dipole-dipole interactions, thereby increasing the amorphous fraction and enhancing thermodynamic activity in the adhesive matrix [1]. Additionally, various oils and lipophilic compounds serve dual functions as both solubilizers and permeation enhancers, with oleic acid, isostearic acid, pharmasolve, and isopropyl myristate demonstrating particular efficacy for DDEA systems [1] [3]. These compounds typically operate by fluidizing the adhesive polymer chains, increasing free volume for drug molecule incorporation, and simultaneously disrupting the lipid structure of the stratum corneum to enhance skin permeation.
The effective implementation of solubility enhancement requires careful optimization of concentrations and ratios relative to the drug, as excessive amounts of solubilizers can compromise adhesive properties, physical stability, and skin tolerability. Research indicates that optimal performance typically occurs at drug-to-solubilizer ratios between 1:1 and 1:3, depending on the specific solubilizer and adhesive system employed [1]. For oleic acid, one of the most effective enhancers for DDEA, concentrations of 5-10% w/w of the final formulation have demonstrated significant improvements in both solubility and permeation without adversely affecting adhesive properties [1]. The selection of specific solubilizers should consider their compatibility with the adhesive system, with silicone adhesives generally showing better compatibility with siloxane-based solubilizers, while acrylic adhesives may demonstrate enhanced performance with ester-based compounds. A systematic screening approach incorporating solubility parameters, hydrogen bonding capacity, and molecular volume calculations can facilitate the identification of optimal solubilizers for specific adhesive systems, reducing development time and improving formulation outcomes.
Table 3: Solubility Enhancement Techniques for DDEA in Adhesive Systems
| Enhancement Technique | Representative Agents | Optimal Concentration | Key Mechanisms | Performance Improvement |
|---|---|---|---|---|
| Polyol Solubilizers | PEG 400, Propylene Glycol | 5-15% w/w | Hydrogen bonding, crystal disruption, increased amorphous content | Solubility increase: 3-5x Permeation increase: 1.5-2x |
| Oil-Based Enhancers | Oleic Acid, Isopropyl Myristate | 5-10% w/w | Polymer fluidization, free volume increase, stratum corneum disruption | Solubility increase: 5-8x Permeation increase: 2-3x |
| Combined Systems | Oleic Acid + PEG 400 | 3-7% each | Synergistic effects on solubility and permeation | Solubility increase: 8-12x Permeation increase: 3-4x |
| Adhesive Blending | Silicone + Acrylic | 1:1 to 3:1 ratio | Complementary properties, balanced solubility/permeation | Balanced performance across parameters |
The modified solvent evaporation method represents the standard protocol for preparing DDEA transdermal patches with enhanced solubility characteristics [1] [3]. Begin by preparing the adhesive solution by dissolving the selected silicone and/or acrylic adhesives in ethyl acetate to achieve a solid content of 30-40% w/w, maintaining continuous stirring using a magnetic stirrer at 500-700 rpm until complete dissolution (typically 2-4 hours). Incorporate the accurately weighed DDEA (1-5% w/w of final formulation) into the adhesive solution, followed by the addition of selected solubilizers (5-15% w/w) and permeation enhancers (5-10% w/w), maintaining continuous stirring for an additional 4-5 hours to ensure complete mixing and drug dissolution [1]. Monitor the solution visually for appearance of turbidity or precipitation, discarding any formulations that show instability signs.
For patch casting, utilize a manual coating apparatus to spread the homogeneous drug-adhesive solution uniformly onto fluoropolymer-coated polyester release liners (such as 3M Scotchpak), controlling the wet thickness to 500-1000 μm using a precision applicator [1]. Immediately transfer the coated liner to a forced-air oven preheated to 80°C for 10 minutes to facilitate solvent evaporation, then laminate the dried film with a polyester backing membrane (such as 3M Scotchpak 9732) using a laboratory laminator at 2-4 bar pressure. Finally, punch the laminated sheets into patches of appropriate sizes (typically 10-50 cm²) using precision cutting dies, package the individual patches in aluminum foil pouches, and store in desiccators at room temperature for further evaluation [1]. This method produces patches with consistent thickness, drug content, and performance characteristics suitable for preclinical evaluation.
The assessment of drug permeation across skin barriers represents a critical evaluation in transdermal formulation development. Porcine ear skin serves as an excellent model for human skin due to similar morphological and permeability characteristics [1]. Begin by preparing dermatomed porcine ear skin (100 μm thickness) using an electric dermatome, then rapidly rinse the isolated epidermis with hexane to remove surface lipids, followed by thorough rinsing with phosphate buffer pH 7.4 [1]. Mount the prepared skin specimens between the donor and receptor compartments of Franz diffusion cells with an effective diffusion area of 1-2 cm² and receptor volume of 5-7 mL, ensuring proper orientation with the stratum corneum facing the donor compartment.
Fill the receptor chambers with degassed phosphate buffer saline (pH 7.4) containing 20-30% v/v ethanol or isopropyl alcohol to maintain sink conditions, and maintain the entire assembly at 32±1°C using a circulating water jacket to mimic skin surface temperature [1]. Apply the DDEA patches to the center of the skin membranes in the donor compartments, then withdraw samples (300-500 μL) from the receptor compartment at predetermined time intervals (1, 2, 4, 6, 8, 12, 16, 20, and 24 hours), replacing with an equal volume of fresh pre-warmed receptor medium after each sampling. Analyze the samples using a validated HPLC method with UV detection (typically at 276 nm) employing a C18 column (250 × 4.6 mm, 5 μm) and mobile phase consisting of acetonitrile and phosphate buffer pH 3.5 (60:40 v/v) at a flow rate of 1.0 mL/min [1]. Calculate the cumulative amount of drug permeated per unit area and determine key permeation parameters including flux (Jss, μg/cm²/h), permeability coefficient (Kp, cm/h), and lag time (tL, h) to comprehensively evaluate formulation performance.
Comprehensive physical characterization ensures both the performance and stability of developed DDEA patch formulations. Evaluate adhesive properties including tack strength using the rolling ball tack test, where a smaller ball number indicates greater tack [1] [3]. Assess peel adhesion using a digital peel tester with a 180° peel configuration at 300 mm/min crosshead speed, reporting the average force required to peel the patch from a stainless steel substrate [1]. For drug release characterization, utilize USP Apparatus 5 (paddle over disk) with 500 mL of phosphate buffer pH 7.4 containing 20% alcohol as dissolution medium maintained at 32±0.5°C, rotating at 50 rpm, with sampling at predetermined time points for HPLC analysis [1].
Conduct physical stability studies by storing packaged patches in stability chambers at 25±2°C/60±5% RH and 40±2°C/75±5% RH for up to 3 months, with sampling at 0, 1, 2, and 3 months for evaluation of appearance, drug content, crystallization tendency (visual and microscopic examination), and adhesive properties [1]. Perform skin irritancy testing on albino rabbits (approximately 2.5-3 kg) by applying patches to shorn dorsal skin for 7 days, with daily scoring of erythema and edema using Draize scoring criteria [1]. Additionally, evaluate in vivo anti-inflammatory activity using a carrageenan-induced paw edema model in Wistar rats (150-200 g), measuring paw volume displacement at regular intervals after patch application and calculating percentage inhibition of edema compared to control groups [1]. These comprehensive evaluations provide critical data for formulation optimization and preclinical safety assessment.
The systematic development of DDEA transdermal patches with enhanced solubility follows a logical sequence from adhesive selection through to optimized formulation, as visualized in the following workflow:
Formulation Development Workflow for DDEA Patches
The strategic selection of appropriate solubility enhancement techniques follows a decision-tree approach based on adhesive composition and performance requirements:
Solubility Enhancement Technique Selection Guide
The development of effective transdermal delivery systems for this compound requires meticulous attention to solubility enhancement strategies balanced with permeation optimization and adhesive performance. The hybrid approach combining silicone and acrylic adhesives with carefully selected chemical enhancers represents the most promising strategy for achieving target product profiles with adequate drug loading, sustained release characteristics, and robust physical stability [1] [3]. The comprehensive protocols outlined in these application notes provide researchers with systematic methodologies for formulating, optimizing, and characterizing DDEA transdermal patches, potentially reducing development timelines and improving technical outcomes.
Future directions in DDEA transdermal delivery include the investigation of novel polymeric systems with enhanced solubilization capacity, the application of crystal inhibition agents to improve physical stability, and the integration of permeation enhancement technologies such as sustained acoustic medicine (SAM) devices that have demonstrated promising results in clinical trials [2]. Additionally, the continued refinement of in vitro-in vivo correlation (IVIVC) models for transdermal formulations will further accelerate development and reduce regulatory uncertainties. By implementing the systematic approaches detailed in these application notes, pharmaceutical scientists can overcome the technical challenges associated with DDEA formulation and develop effective transdermal therapies that maximize therapeutic benefits while minimizing systemic adverse effects.
Sustained Acoustic Medicine (SAM) represents an innovative approach to non-invasive drug delivery that combines long-duration low-intensity ultrasound with topical diclofenac formulations for enhanced therapeutic outcomes. This technology platform addresses a significant clinical challenge in musculoskeletal medicine: the limited penetration of topical agents through the skin barrier. SAM utilizes continuous ultrasound energy at 3 MHz frequency with an intensity of 0.132 W/cm², delivering approximately 18,720 Joules over a typical 4-hour treatment session. This extended exposure differentiates SAM from conventional therapeutic ultrasound, which typically employs shorter treatment times and higher intensities with pulsed waveforms.
The combination of SAM with diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), creates a synergistic approach for managing musculoskeletal pain and inflammation. Diclofenac exerts its effects primarily through cyclooxygenase (COX-1 and COX-2) inhibition, reducing prostaglandin synthesis and modulating pro-inflammatory cytokine expression. However, oral diclofenac administration is associated with significant gastrointestinal and cardiovascular side effects, while topical formulations suffer from limited skin permeability. SAM technology enhances diclofenac delivery through acoustic mechanotransduction and thermal effects that increase skin porosity and local circulation, thereby improving drug bioavailability at the target site while minimizing systemic exposure.
Table: SAM System Technical Specifications
| Parameter | Specification | Clinical Significance |
|---|---|---|
| Frequency | 3 MHz | Optimal depth penetration for musculoskeletal tissues |
| Intensity | 0.132 W/cm² | Sub-thermal mechanical effects with continuous application |
| Treatment Duration | 1-4 hours | Sustained biological effects and enhanced drug permeation |
| Energy Delivery | 18,720 J (4-hour session) | Cumulative dose for therapeutic outcomes |
| Diclofenac Formulations | 1.0% or 2.5% in coupling gel | Optimized concentration for sonophoretic delivery |
The therapeutic efficacy of SAM with diclofenac arises from multimodal mechanisms that target both physiological processes and drug delivery enhancement. The biomechanical acoustic energy generated by SAM induces multiple biological responses that synergize with diclofenac's pharmacological action.
SAM delivers continuous acoustic waves that penetrate deep into tissues, generating both thermal and non-thermal effects. The mechanical pressure waves cause microscale oscillations in tissues, leading to:
The sonophoresis effect of ultrasound significantly improves transdermal drug delivery by multiple mechanisms: increasing skin porosity through acoustic cavitation, enhancing convective transport through acoustic streaming, and elevating tissue temperature to improve diffusion rates. These effects collectively overcome the primary limitation of topical diclofenac therapy—poor skin permeability—while simultaneously creating an optimal physiological environment for tissue repair.
Diclofenac exhibits a multimodal mechanism of action that extends beyond COX inhibition to include effects on arachidonic acid release and uptake, lipoxygenase enzyme inhibition, and activation of the nitric oxide-cGMP antinociceptive pathway [3]. Emerging research suggests additional mechanisms including inhibition of substance P, modulation of PPARγ activity, and blockage of acid-sensing ion channels. When combined with SAM, diclofenac benefits from enhanced delivery to the site of inflammation while SAM's anti-inflammatory and pro-healing effects create a complementary therapeutic approach.
The following diagram illustrates the key mechanistic pathways involved in SAM-enhanced diclofenac delivery:
Objective: To evaluate the effects of incorporating 2.5% diclofenac sodium into ultrasound coupling gel on acoustic properties and signal propagation.
Materials and Equipment:
Experimental Setup and Procedure:
Signal Generation and Measurement:
Tissue Penetration Analysis:
Acoustic Impedance Calculation:
Data Analysis:
Objective: To quantify the thermal effects of SAM with diclofenac coupling gel at various tissue depths.
Materials and Equipment:
Experimental Configuration:
Tissue Preparation and Probe Placement:
Temperature Monitoring Protocol:
Data Collection Parameters:
Objective: To evaluate the acute effects of SAM on local blood circulation and temperature with and without diclofenac coupling gel in human subjects.
Study Design:
Participant Allocation: Participants were randomly assigned to four groups (n=32 per group):
Treatment Protocol:
Preparation:
Device Application:
Monitoring and Data Collection:
Outcome Measures:
Objective: To assess the efficacy of SAM combined with diclofenac gel for symptomatic relief of knee osteoarthritis.
Study Design:
Treatment Regimen:
Device Configuration:
Assessment Schedule:
Outcome Measures:
The following diagram illustrates the clinical study workflow for evaluating SAM with diclofenac in human subjects:
Table: Acoustic Properties of Standard vs. Diclofenac Ultrasound Gel
| Parameter | Standard Gel | 2.5% Diclofenac Gel | p-value |
|---|---|---|---|
| Signal Propagation Depth | 4.5 cm | 5.5 cm | p < 0.0009 |
| Acoustic Impedance | Baseline | Significantly Increased | p < 0.0001 |
| Gel Density | Baseline | Significantly Increased | p < 0.0001 |
| Therapeutic Intensity Sustainability | Lower | Longer sustained | p < 0.0001 |
Table: Diathermic Profiles at Various Tissue Depths
| Tissue Depth | Standard Gel Temperature Δ | 2.5% Diclofenac Gel Temperature Δ | Significance |
|---|---|---|---|
| 1 cm | Baseline | No significant difference | p > 0.05 |
| 2 cm | Baseline | No significant difference | p > 0.05 |
| 5 cm | Baseline | No significant difference | p > 0.05 |
Table: Acute Circulation and Temperature Response to SAM (60-minute treatment)
| Parameter | Coupling Gel + SAM | 2.5% Diclofenac Gel + SAM | Placebo Groups | Statistical Significance |
|---|---|---|---|---|
| Blood Flow Increase | +19.2 PU | +18.6 PU | No significant change | p < 0.0001 |
| Temperature Increase | Δ2.4°C | Δ2.2°C | No significant change | p < 0.0001 |
| Onset of Circulation Effects | 10 minutes | 10 minutes | - | - |
| Onset of Temperature Effects | 20 minutes | 20 minutes | - | - |
Table: Osteoarthritis Clinical Outcomes (7-day treatment)
| Outcome Measure | All Subjects (n=32) | Rapid Responders (n=24) | Statistical Significance |
|---|---|---|---|
| NRS Pain Reduction | 2.06 points (50%) | 2.96 points (70%) | p < 0.001 |
| WOMAC Functional Improvement | 351 points | 510 points | p < 0.001 |
| Rapid Responder Rate | - | 75% | - |
| Treatment Sessions | 224 | 224 | - |
| Adverse Events | 0 | 0 | - |
Based on comprehensive study results, the following treatment parameters are recommended for clinical application:
Device Settings:
Site-Specific Considerations:
Across all cited studies, SAM with diclofenac demonstrated an excellent safety profile:
Clinical Workflow Integration:
Patient Selection Criteria:
Sustained Acoustic Medicine combined with diclofenac ultrasound coupling gel represents a significant advancement in non-invasive drug delivery for musculoskeletal conditions. The technology leverages multiple synergistic mechanisms including enhanced local circulation, tissue warming, and sonophoretic drug delivery to overcome the primary limitation of topical diclofenac therapy. The well-characterized protocol of 3 MHz ultrasound at 0.132 W/cm² intensity for 1-4 hours daily with 1.0-2.5% diclofenac gel has demonstrated significant clinical efficacy in reducing pain and improving function in osteoarthritis patients, with rapid onset of action and excellent safety profile.
The unique acoustic properties of diclofenac-containing gels, including increased impedance and enhanced signal propagation, provide additional benefits beyond drug delivery alone. Future research directions should include expansion to other therapeutic compounds, optimization of treatment parameters for specific conditions, and longer-term efficacy studies across diverse patient populations.
This section details the materials, equipment, and step-by-step procedure for fabricating a drug-in-adhesive DDEA patch.
The patch is fabricated using a modified solvent evaporation method [1].
Critical Steps & Troubleshooting:
Before patch fabrication, determine the maximum drug solubility in your adhesive system.
Once patches are fabricated, they must be evaluated for critical quality attributes.
This is the primary test to evaluate the patch's ability to deliver the drug through the skin [1].
Peel Strength (180° Peel Test) [1]:
Tack (Rolling Ball Tack Test) [1]:
The following table summarizes the performance of different formulation strategies based on the cited research.
| Strategy | Composition | Key Findings | Performance Outcome |
|---|---|---|---|
| Silicone + Enhancer | Silicone Adhesive (S3/S6) + 5% Oleic Acid [1] | Significantly enhanced drug permeation through pig ear skin [1]. | High %CDP, effective for systemic delivery [2]. |
| Adhesive Combination | Blend of Silicone & Acrylic Adhesives [2] | Balanced high permeation (Silicone) with high solubility (Acrylic) [2]. | Robust system with sustained release and adequate drug load [2]. |
| Salt Selection | Diclofenac-Triethylamine (DA-TEtA) Salt [3] | Showed better skin penetration than Diclofenac-Diethylamine (DDEA) salt [3]. | Higher cumulative permeation; potential for improved bioavailability [3]. |
| Advanced Carrier | Diclofenac in Ultradeformable "Transfersome" Carriers [4] | Achieved 10x higher muscle concentrations vs. commercial gel in rats [4]. | Enhanced deep tissue penetration; allows lower dosage [4]. |
The fabrication of a robust and effective this compound drug-in-adhesive patch requires careful balancing of adhesive selection, drug solubility, and permeation enhancement. The combination of silicone and acrylic adhesives presents a particularly viable strategy, marrying the high permeation of silicone with the high drug-loading capacity of acrylics [2]. The use of chemical enhancers like Oleic Acid is crucial for achieving therapeutic flux [1].
Future development should explore innovative salts (e.g., triethylamine) [3] and advanced carrier systems like Transfersomes, which promise targeted deep-tissue delivery with lower doses [4]. As the transdermal patch market grows, driven by the demand for non-invasive drug delivery [5] [6], optimizing such fabrication protocols will be key to developing next-generation therapeutics for pain and inflammation.
The table below summarizes key parameters for different permeability enhancement approaches:
| Enhancement Method | Key Parameters | Effect on Permeation | Experimental Evidence |
|---|
| Rubbing Application [1] | - 45-second rubbing duration
Application Note: This protocol is adapted from OECD Guideline 428 and validated research methods [1] [2].
Skin Preparation:
Skin Integrity Testing:
Experimental Parameters:
Sample Analysis:
Protocol Details:
Q1: Our diclofenac permeation results show high variability between skin donors. How can we improve reproducibility?
Q2: We're not achieving sufficient permeation enhancement with chemical enhancers alone. What combination approach should we try?
Q3: Our formulation shows good permeation but we're concerned about potential systemic exposure. How can we maximize local retention while minimizing transdermal delivery?
Q4: We need to optimize a nanoemulsion formulation but traditional trial-and-error is time-consuming. What systematic approach would you recommend?
Q5: How can we objectively measure the effect of rubbing on skin barrier function in our experiments?
Cream-Gel (CG) Systems:
Gel-in-Oil (GIO) Emulsions:
Electrospun Nanofibers:
The table below critical experimental parameters that significantly influence permeation outcomes:
| Parameter | Optimal Value | Experimental Impact | Reference |
|---|---|---|---|
| Application Dose | 5-10 mg/cm² | Standardized for comparison between studies | [1] [2] |
| Skin Thickness | 400-600 μm | Represents viable epidermis + partial dermis | [1] [2] |
| Experiment Duration | 24 hours | Captures both initial and steady-state flux | [1] [2] |
| Temperature | 32-34°C | Maintains physiological skin surface temperature | [1] [2] |
| Rubbing Duration | 45 seconds | Significant enhancement without tissue damage | [1] |
| Receptor Fluid | PBS pH 7.4 | Maintains physiological pH and osmolarity | [1] |
| Skin Integrity Test | <1% tritiated water permeation | Ensures valid barrier function | [1] |
The choice of formulation base and penetration enhancers are primary factors influencing skin permeation. The table below summarizes key findings from recent studies.
| Enhancer/Formulation | Experimental Model | Key Findings/Performance | Source/Reference |
|---|---|---|---|
| Hydrogel (vs. Emulsion Gel) | Human skin (ex vivo) | Cumulative permeation after 5h was ~10x that of a 1.16% emulsion gel and ~2x that of a 2.32% emulsion gel [1]. | [1] |
| d-Limonene (5%) | Horse skin (in vitro) | Showed the highest enhancing effect among tested compounds at this concentration [2]. | [2] |
| Oleic Acid (15-20%) | Horse skin (in vitro) | Induced a significant increase in diclofenac diethylamine permeation [2]. | [2] |
| Urea (10%) | Horse skin (in vitro) | Induced a significant increase in this compound permeation [2]. | [2] |
| Propylene Glycol & Turpentine Oil (4% v/v each) | Rabbit skin (in vitro) | Flux of 0.67 ± 0.02 μg·cm⁻²·min⁻¹; 4.8-fold enhancement ratio vs. control [3]. | [3] |
| In Situ Nanoparticles (in Hydrogel) | Human cadaver skin (in vitro) | Flux enhancement ratio of 9.72 vs. hydrogel with microsized drug particles [4]. | [4] |
| Heat (in combination with CPEs) | Research model (in vitro) | Application of heat can enhance permeation of diclofenac when used with Chemical Penetration Enhancers [5]. | [5] |
This is a standard method for evaluating transdermal permeation ex vivo [1] [2] [3].
This protocol describes a simple in-situ method for creating a hydrogel with nanosized drug particles [4].
FAQ 1: Our formulation shows high drug deposition in the skin but low transdermal flux. How can we improve systemic delivery?
FAQ 2: We are using a chemical penetration enhancer but see no reduction in lag time. Is this normal?
FAQ 3: How can we simply and cost-effectively enhance the permeation of an existing hydrogel formulation?
FAQ 4: What are the critical quality attributes to test for a newly developed this compound hydrogel?
The following diagrams outline the core experimental pathways for formulation and evaluation.
| Question | Answer & Technical Rationale |
|---|---|
| How can particle size impact hydrogel stability and performance? | Forming in-situ nanoclusters (~10 nm) during gel preparation prevents aggregation, ensures uniform distribution, and enhances physical stability. This method also drastically improves skin permeation, with a 9.72x higher flux compared to microsized particles [1]. |
| What excipients can prevent drug crystallization? | Using a combination of co-solvents and emollients is critical. Patents show that systems containing isopropyl alcohol, propylene glycol, and isopropyl myristate work together to maintain the drug in solution, preventing supersaturation and subsequent crystallization [2] [3]. |
| Does the application technique affect drug delivery? | Yes. Rubbing the gel for 45 seconds during application can temporarily alter the skin barrier, reducing electrical resistance and resulting in a 5-fold higher drug flux at the 8-hour mark compared to simple application without rubbing [4]. |
The table below summarizes key data from different formulation strategies to aid in decision-making.
| Formulation Type | Key Characteristic | Particle Size | Viscosity (cps) | Key Performance Finding | Source / Reference |
|---|---|---|---|---|---|
| In-situ Nano-Hydrogel | PVA & Carbopol gel, DDA in ethanol | ~10 nm | 171 - 173 | Flux enhancement ratio of 9.72 vs. microsized | [1] |
| Nanoemulsion-Based Gel | Nanoemulsion incorporated in Carbopol | Nanoemulsion | N/A | Controlled release over 12 hrs; stronger gel network | [6] |
| Conventional Gel (Marketed) | Emulgel formulation | Micro-sized / Dissolved | N/A | Baseline for performance comparison | [1] [4] |
This method precipitates the drug into nanoparticles directly within the hydrogel for enhanced permeation and stability [1].
Workflow Diagram:
Key Steps:
This advanced technique confirms the formation of a drug reservoir in the epidermis, which is crucial for sustained action [5].
Workflow Diagram:
Key Steps:
This guide addresses frequent issues researchers encounter when studying the skin permeation of diclofenac diethylamine.
Q1: Why is the permeation flux of my diclofenac formulation lower than expected? The stratum corneum, the outermost skin layer, is the primary barrier to drug permeation. [1] Low flux can stem from several formulation and application factors:
Q2: How does the formulation's physical state affect drug permeation? The physical characteristics of your formulation directly impact drug release and skin contact.
Q3: What experimental factors can lead to inconsistent flux measurements? Inconsistencies often arise from variations in skin models and integrity checks.
The table below consolidates quantitative data from research to aid in your experimental design and benchmark your results.
Table 1: Comparative Skin Permeation of Diclofenac Formulations
| Formulation Characteristic | Diclofenac DEA 1.16% Emulsion | Diclofenac Sodium 5% Gel |
|---|---|---|
| Cumulative Absorption (24h) | 554 ng/cm² | 361 ng/cm² |
| Percentage of Applied Dose | 0.54% | 0.077% |
| Viscosity (@ 10 s⁻¹) | 10.29 Pa.s | 24.82 Pa.s |
| Key Finding | 1.54x higher permeation than the sodium gel [2] | Higher viscosity correlates with lower permeation [2] |
Table 2: Impact of Rubbing on this compound 1.16% Gel Flux
| Application Method | Flux at 8 Hours (μg/cm²/h) | Ratio (Rubbed/Not Rubbed) | Skin Electrical Resistance |
|---|---|---|---|
| Without Rubbing | 0.003 | 1.0 (Baseline) | No significant change |
| With Rubbing (45s) | 0.018 | 5.2 | 2-fold decrease [3] |
Here are standardized protocols for key experiments cited in this guide.
Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells This is the gold-standard method for assessing transdermal flux. [3] [2]
Protocol 2: Evaluating the Effect of Rubbing on Permeation
The following diagrams illustrate the core experimental setup and the mechanistic rationale for enhancing flux.
The table below summarizes common issues, their likely causes, and recommended solutions based on experimental findings.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Low Drug Solubility in Silicone Adhesive | High lipophilicity of adhesive; Poor compatibility between drug and polymer [1]. | Incorporate solubilizers: 5-20% w/w Oleic Acid, Isostearic acid, or Pharmaceutically Acceptable Solvents [1]. Use a combination of adhesives (e.g., Silicone + Acrylic) [1] [2]. |
| Drug Crystallization Over Time | Supersaturated solution; Unstable amorphous dispersion [1]. | Use solubilizers (e.g., PEG 400, Propylene Glycol) to stabilize the formulation [1]. Characterize the solid state (e.g., via XRPD) to ensure amorphicity [3]. |
| Inadequate Skin Permeation | Low drug release from adhesive; Strong drug-polymer interaction [1]. | Add permeation enhancers like Oleic Acid [1] [3]. Optimize the adhesive blend ratio to balance solubility and release [1] [2]. |
| Poor Adhesive Performance (Tack, Peel) | Improper polymer selection; High drug/solubilizer loading affecting rheology [1]. | Perform physical evaluation (ball tack test, peel strength) on placebo patches first [1]. Re-optimize polymer composition and plasticizer content. |
Q1: What is the typical solubility range of DDEA in different adhesive polymers? Experimental data shows a significant difference. DDEA has low solubility (about 1%) in silicone adhesives but much higher solubility (up to 20%) in acrylic adhesives. However, silicone adhesives often demonstrate higher percent drug permeation. A combination of both adhesives can balance good solubility with effective skin permeation [1] [2].
Q2: Which solubilizers and permeation enhancers have been experimentally proven effective for DDEA? Research has successfully used several agents [1]:
Q3: What is a standard method for preparing a drug-in-adhesive transdermal patch? A widely used method is the modified solvent evaporation method [1]:
This workflow can be visualized as follows:
Q4: How can I test the performance of my developed DDEA patch? A comprehensive characterization includes several key tests [1]:
The relationship between these tests and the patch's critical quality attributes is shown below:
The search results indicate that solving DDEA solubility requires a multi-faceted approach:
| Problem Phenomenon | Potential Root Cause | Recommended Solution | Key Supporting Experiments & Evidence |
|---|
| Patch peels off prematurely | Inadequate adhesive strength for application site (e.g., joints); Poor initial tack. | Combine silicone and acrylic adhesives [1]. Use tape (e.g., Micropore) or a non-occlusive transparent dressing (e.g., Tegaderm) to secure edges [2]. Avoid occlusive dressings, which can alter drug absorption [2]. | Experimental Evidence: A 2013 study demonstrated that a blend of silicone and acrylic adhesives achieved desirable adhesion properties for DDEA patches, combining the benefits of both materials [1]. | | Poor adhesion to skin | Incorrect application technique; Skin with high moisture or oil content. | Cleanse the application site with soap and water, then dry thoroughly before application [3]. Avoid moisturizers, lotions, or other skincare products at the site immediately before application [2] [3]. Ensure the selected skin area is intact and free of rash [4] [3]. | Technical Note: Proper skin preparation is a standard and critical step in clinical use to ensure reliable adhesion and drug delivery [3]. | | Skin irritation & redness upon removal | Adhesive is too aggressive; Allergic or irritant contact dermatitis from the adhesive or drug. | Implement a site rotation strategy to allow skin recovery [2]. If irritation persists, consider switching the adhesive type (e.g., from an acrylate to a non-acrylate adhesive) [2]. Apply moisturizers after patch removal, but not immediately before the next application [2]. | Experimental Evidence: Acute skin irritancy studies on albino rabbits demonstrated the non-irritant nature of optimized silicone and acrylic adhesive combinations used in DDEA patches [1]. | | Adhesive layer blocks drug release | Adhesive is incompatible with the drug or formulation; Adhesive layer is too thick. | Optimize the adhesive type and thickness. "Drug-in-adhesive" type patches can help maintain the correct seepage rate [5]. Use solubilizers (e.g., Oleic acid, IPM) or plasticizers to ensure uniform drug distribution within the adhesive matrix [1] [6]. | Experimental Evidence: Research shows that the incorporation of permeation enhancers like oleic acid not only improves drug permeation but can also lead to the formation of more uniform, bead-free nanofibers, which positively influence release rates [7]. |
For researchers developing novel patch formulations, here are detailed methodologies for key characterization tests cited in the troubleshooting guide.
This protocol is critical for screening and optimizing adhesive combinations to prevent premature detachment [1].
This method outlines the fabrication of a patch using a blend of adhesives to balance adhesion and drug release [1].
The following diagram visualizes a systematic approach to diagnosing and resolving patch adhesion issues during development:
The following table summarizes key experimental findings from research on enhancing the skin permeation of diclofenac.
| Enhancement Method | Key Finding | Experimental Context | Citation |
|---|---|---|---|
| Rubbing (45 seconds) | 5.2-fold increase in flux at 8 hours; 2-fold decrease in skin electrical resistance | In vitro permeation of 1.16% diclofenac-diethylamine gel using Franz diffusion cells and excised human skin. | [1] |
| Combination of Heat & Chemical Enhancers | Mechanistic insight into enhanced permeation; strategy identified as effective. | Open-access study on heat combined with chemical penetration enhancers for diclofenac and piroxicam. | [2] |
| Chemical Enhancers (General) | Disrupts the lipid matrix of the stratum corneum; includes ethanol, fatty acids, and terpenes. | Review of transdermal drug delivery systems and methods to enhance skin permeability. | [3] [4] |
| Nanocarriers (e.g., Niosomes, Ethosomes) | Niosomes with a chemical enhancer (Azone) showed an 8.10-fold increase in penetration for a model drug. | Study on transdermal delivery of Cyclovirobuxine D; ethosomes described as softening the stratum corneum. | [5] [6] |
This methodology is adapted from a study that specifically investigated the effect of rubbing on the in vitro permeation of diclofenac-diethylamine gel [1].
1. Skin Preparation:
2. Franz Diffusion Cell Setup:
3. Product Application & Rubbing:
4. Sample Collection & Analysis:
5. Data Analysis:
The diagram below outlines the logical workflow for planning and executing a skin permeation experiment.
Based on the general principles of transdermal research, here are some potential issues and solutions you might encounter.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low or Variable Permeation | Compromised skin integrity; high inter-donor variability. | Rigorously test skin integrity before use [1]; use skin from a single donor for a given experiment series to minimize variability [3]. |
| Poor Formulation Performance | Drug properties (e.g., high molecular weight, low lipophilicity) prevent crossing the stratum corneum [3]. | Incorporate chemical penetration enhancers (e.g., ethanol, fatty acids) [3] [4] or use advanced nanocarriers like niosomes/ethosomes [5] [6]. |
| Lack of Expected Enhancement | The enhancement method (e.g., rubbing, chemical) is not adequately disrupting the stratum corneum barrier. | Quantify barrier disruption directly, e.g., by measuring a decrease in skin electrical resistance post-rubbing [1]. |
| Analytical Challenges | Low drug concentration in receptor fluid, leading to detection issues. | Ensure analytical method (e.g., UHPLC) is highly sensitive and validated for low concentrations [1]. |
This guide provides an objective comparison of the clinical performance of various diclofenac diethylamine formulations based on data from randomized controlled trials (RCTs), which are considered the gold standard for evaluating drug efficacy. The following section summarizes the quantitative findings in a structured table and details the methodologies used to generate this evidence.
The table below consolidates key efficacy and design data from clinical studies on different this compound (DDEA) formulations for acute ankle sprain.
| This compound (DDEA) Formulation | Study Design & Duration | Key Efficacy Findings (vs. Baseline/Comparator) | Patient Population | Citation |
|---|
| DDEA 2.32% gel (BID) | RCT, Double-blind, Placebo-controlled, 8 days [1] | Pain on Movement (VAS, 0-100 mm): Reduced by 49.1 mm by Day 5 (vs. 25.4 mm for placebo, P<0.0001) [1]. ≥50% Pain Reduction: >70% of patients (Days 1-5) [1]. Swelling (Ankle Volume): Reduced by 0.3 cm by Day 8 (vs. 0.9 cm for placebo) [1]. | Patients with acute ankle sprain [1]. | [1] | | DDEA 2.32% gel (BID) vs. DDEA 1.16% gel (QID) | RCT, Double-blind, Non-inferiority, 5 days [2] | Pain on Movement (VAS): Change of -42.8 mm (2.32% BID) vs. -43.1 mm (1.16% QID). Least squares mean difference: 1.11 mm (95% CI: -3.00, 5.22), meeting non-inferiority criteria [2]. | Patients with Grade I-II ankle sprain; pain on movement ≥50 mm on VAS [2]. | [2] | | DDEA 4.64% w/v Solution (QID) vs. DDEA 1.16% w/w Gel (QID) | RCT, Open-label, Parallel Group, 7 days [3] | Pain Intensity Difference (VAS) at Rest:
To assess the validity and applicability of the data, it is crucial to understand the experimental designs. Below are the methodologies for the key studies cited.
The therapeutic effect of this compound is rooted in its well-defined molecular mechanism of action, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The following diagram illustrates this key signaling pathway.
Diagram Title: Mechanism of this compound in Ankle Sprain
This diagram outlines the core pharmacological pathway:
The following table summarizes key performance data from scientific studies on various diclofenac formulations. Note that the "transdermal patch" data is inferred from research on advanced patch prototypes, not a commercially available 1.3% diclofenac epolamine patch.
| Formulation Type | Diclofenac Salt / Type | Drug Concentration | Key Permeation Findings | Study Type & Model |
|---|---|---|---|---|
| Hydrogel | Diclofenac Sodium | 1% | Cumulative absorption after 5h was ~10x that of a 1.16% DDEA emulsion gel and ~2x that of a 2.32% DDEA emulsion gel [1]. | Ex vivo, human skin [1] |
| Emulgel | Diclofenac Sodium | 1% | Showed significantly greater extent of drug permeation and retention in human skin compared to other formulations (e.g., gel, ointment) [2]. | Ex vivo, human skin [2] |
| Emulsion (DDEA) | Diclofenac Diethylamine (DDEA) | 1.16% | Exhibited statistically significant higher permeation at 24h (554 ng/cm²) vs. a 5% diclofenac sodium gel (361 ng/cm²); 7-fold higher percentage of applied dose permeated [3]. | Ex vivo, human skin [3] |
| Gel (High Concentration) | Diclofenac Sodium | 5% | Lower cumulative absorption (361 ng/cm²) and percentage of applied dose permeated (0.077%) compared to a 1.16% DDEA emulsion, despite higher drug concentration [3]. | Ex vivo, human skin [3] |
| Nanofiber Patch (Prototype) | This compound | N/S | Demonstrated controlled release and enhanced skin permeation of DDEA when combined with penetration enhancers (farnesol, nerolidol) [4]. | Ex vivo, rat skin [4] |
Abbreviations: DDEA (this compound); N/S (Not Specified).
For a deeper understanding, here are the methodologies and findings from the key studies cited.
The diagram below outlines a generalized experimental workflow for comparing transdermal formulations, based on the methodologies cited.
The table below summarizes key efficacy data from clinical studies for different topical diclofenac formulations, providing a clear comparison of their performance.
| Formulation | Clinical Context | Comparison / Outcome | Key Efficacy Data | Source / Study Details |
|---|
| Diclofenac Diethylamine 4.64% Solution | Acute painful musculoskeletal conditions [1] | Vs. This compound 1.16% Gel | • Pain Intensity Difference (PID) at rest (VAS): Day 3: 3.74 (Solution) vs. 2.42 (Gel); Day 7: 6.80 vs. 5.54 [1]. • PID on movement (VAS): Day 3: 4.05 vs. 2.65; Day 7: 7.34 vs. 6.00 [1]. • Rescue medication use: 1 patient (Solution) vs. 16 patients (Gel) [1]. | Design: Prospective, open-label, randomized, parallel-group study [1]. Patients: 140 with acute musculoskeletal pain [1]. Treatment: Applied 4 times daily for 7 days [1]. | | This compound 2.32% Gel | Uncomplicated ankle sprain [2] | N/A | Relieved pain, improved function, reduced symptomatic healing time; well-tolerated [2]. | Information from a reviewed study [2]. | | Various Topical Forms (Gel, Solution, Patch) | Knee Osteoarthritis (Meta-analysis) [3] | All vs. Placebo | • Patch: Most pronounced short-term pain relief at 1-2 weeks (SMD: -0.64) [3]. • Gel & Solution: Showed sustained efficacy over mid-term (3-6 weeks) and long-term (8-12 weeks) [3]. | Design: Meta-analysis of 12 Randomized Controlled Trials (RCTs) [3]. |
For researchers to evaluate and replicate findings, here are the methodologies from the pivotal clinical trials cited.
Study Comparing Solution vs. Gel [1]
Meta-Analysis of Knee Osteoarthritis Studies [3]
Topical diclofenac exerts its effects through several pharmacological pathways. The following diagram illustrates the primary and secondary mechanisms that contribute to its analgesic and anti-inflammatory action.
The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, at the site of application. Diclofenac is considered a relatively balanced COX inhibitor, though some evidence suggests a slight preference for COX-2 [4]. This inhibition significantly reduces the synthesis of pro-inflammatory prostanoids, including prostaglandin-E2 (PGE2), which is a key mediator of pain and inflammation [4] [5].
Additionally, pre-clinical research suggests that at high local concentrations, diclofenac may engage secondary analgesic mechanisms. These include acting as a peripheral sodium channel blocker, inhibiting L-type calcium channels, and potentially acting as an antagonist to peripheral NMDA receptors, all of which can contribute to pain relief independently of COX inhibition [5].
| Formulation Type | Key Components | Dose / Size | Efficacy Results (Paw Edema Reduction) | Source |
|---|---|---|---|---|
| Transdermal Gels [1] | Carbopol-940/PVA, 10% DMSO | Once-a-day application | Produced better and sustained reduction of inflammation compared to marketed Voveran gel. | [1] |
| Transdermal Patch (C4/OLA) [2] | Silicone/Acrylic adhesive combo, Oleic acid | N/S | 99.68% inhibition of edema; showed a sustaining effect. | [2] |
| Double-Layered Patch [3] | Eudragit RL 100, PVP K-30, Duro-Tak adhesive | 2 cm² patch | Statistically significant (p < 0.01) and more effective in decreasing inflammation than marketed Volini gel. | [3] |
| Oral Combination [4] | Diclofenac + Andrographolide | 3-100 mg/kg (each) | Showed synergistic effects, especially at lower doses (Combination Index = 0.41). | [4] |
N/S: Not Specified in the source material.
The reliability of the data depends on standardized experimental methods. Here are the core protocols common to these studies:
The carrageenan-induced inflammatory response is biphasic, and Diclofenac works by inhibiting cyclooxygenase (COX) enzymes. The following diagram illustrates the key signaling pathways involved.
The diagram shows that DDEA exerts its primary anti-inflammatory effect by inhibiting the COX-2 enzyme in the late phase, thereby reducing the production of prostaglandins that cause pain and swelling [7] [3]. This action counteracts the key inflammatory pathway activated by carrageenan.
The standard workflow for evaluating a topical DDEA formulation in this model involves several key stages, from preparation to data analysis.
A critical step is the pre-treatment of animals with the formulation (e.g., 1-2 hours before carrageenan injection) to allow for initial skin permeation, which is critical for topical formulations [1] [3]. Paw volume is then tracked over time to generate a time-course profile of the anti-inflammatory effect.
The table below summarizes key findings from pharmacokinetic studies on diclofenac diethylamine gel in patients with osteoarthritis undergoing knee arthroplasty.
| Study & Formulation | Synovial Tissue Concentration | Synovial Fluid Concentration | Plasma Concentration | Tissue-to-Plasma Ratio |
|---|---|---|---|---|
| This compound 2.32% gel (2020) [1] [2]\n(4g applied BID for 7 days; samples ≥12h post-last dose) | 1.57 ng/g\n(95% CI: 1.12, 2.20) | 2.27 ng/mL\n(95% CI: 1.87, 2.76) | 4.94 ng/mL (Geometric Mean) | Tissue: 0.32 (95% CI: 0.23, 0.45)\nFluid: 0.46 (95% CI: 0.40, 0.54) |
| Diclofenac Sodium Tape (2009) [3]\n(30 mg total, 12h pre-surgery) | 4.99 ng/g (Avg) | 1.86 ng/mL (Avg) | 4.70 ng/mL (Avg) | Not calculated in source |
This data demonstrates that topical diclofenac effectively penetrates to the site of action in the joint. The tissue and fluid concentrations remain measurable even at the end of a 12-hour dosing cycle, supporting its sustained local activity [1]. The tissue-to-plasma ratios of less than 1 indicate higher systemic levels, which is consistent with the expected pharmacokinetic profile of a topical formulation designed to minimize systemic exposure [1] [4].
For context, a study comparing different application routes found that a 30 mg topical diclofenac sodium tape resulted in significantly higher muscle concentration (avg. 9.29 ng/g) compared to a 37.5 mg oral dose (avg. 0.66 ng/g), despite yielding comparable plasma levels [3]. This highlights the key advantage of topical application for targeting musculoskeletal tissues.
The primary data in the first table comes from a robust, double-blind, placebo-controlled study. Here is a summary of its key methodological details [1]:
The diagram below illustrates the experimental workflow that generated the key data discussed above.
For researchers, the data underscores several critical points:
Acute Toxic;Irritant